1,3,5,7-Tetrazocane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6054-74-6 |
|---|---|
Molecular Formula |
C4H12N4 |
Molecular Weight |
116.17 g/mol |
IUPAC Name |
1,3,5,7-tetrazocane |
InChI |
InChI=1S/C4H12N4/c1-5-2-7-4-8-3-6-1/h5-8H,1-4H2 |
InChI Key |
ZNXALBRTUNJVIH-UHFFFAOYSA-N |
SMILES |
C1NCNCNCN1 |
Canonical SMILES |
C1NCNCNCN1 |
Other CAS No. |
6054-74-6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1,3,5,7-Tetrazocane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5,7-Tetrazocane, also known as octahydro-1,3,5,7-tetrazocine, is a saturated eight-membered heterocyclic compound containing alternating carbon and nitrogen atoms.[1] Its molecular formula is C₄H₁₂N₄.[1] The ring structure features four secondary amine groups, making it a versatile building block in organic synthesis.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers in chemistry and drug development.
The primary significance of this compound lies in its role as the parent scaffold for a class of energetic materials, most notably 1,3,5,7-tetranitro-1,3,5,7-tetrazocane, commonly known as HMX (High Melting eXplosive) or octogen. HMX is a powerful high explosive used in military and industrial applications. The study of the parent tetrazocane ring system is crucial for understanding the stability, reactivity, and decomposition pathways of its energetic derivatives.
Beyond its energetic derivatives, the tetrazocane scaffold, with its multiple nitrogen atoms, presents opportunities for the development of novel ligands, chelating agents, and pharmacologically active molecules. The conformational flexibility of the eight-membered ring and the ability to functionalize the nitrogen atoms make it an interesting, albeit underexplored, scaffold for medicinal chemistry.
Synthesis of this compound
The synthesis of the unsubstituted this compound ring is less commonly described in the literature compared to its nitrated derivatives. The primary synthetic route involves the condensation of formaldehyde with ammonia or an ammonia equivalent. This reaction is analogous to the formation of hexamethylenetetramine (urotropine) but aims for the formation of the eight-membered ring.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Formaldehyde and Ammonia
Materials:
-
Formaldehyde (37% aqueous solution)
-
Ammonium hydroxide (28-30% aqueous solution)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a cooled solution of ammonium hydroxide.
-
Addition of Formaldehyde: Formaldehyde solution is added dropwise to the stirred ammonia solution while maintaining the temperature below 10 °C using an ice bath. The rate of addition should be controlled to prevent excessive heat generation.
-
pH Control: The pH of the reaction mixture is carefully monitored and maintained in the range of 7-8 by the dropwise addition of hydrochloric acid or sodium hydroxide as needed.
-
Reaction Time: After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
Isolation of Product: The reaction mixture is concentrated under reduced pressure to remove excess water and ammonia. The resulting residue is then triturated with cold ethanol.
-
Purification: The crude product is collected by filtration and washed with cold diethyl ether. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Drying: The purified crystals of this compound are dried under vacuum.
Properties of this compound
The properties of the parent this compound are not as extensively documented as those of its energetic derivatives. However, based on its structure and available data, the following properties can be summarized.
Physical Properties
| Property | Value |
| Molecular Formula | C₄H₁₂N₄ |
| Molecular Weight | 116.17 g/mol |
| Appearance | White crystalline solid (predicted) |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Solubility | Soluble in water and polar organic solvents (predicted) |
| CAS Number | 6054-74-6 |
Chemical Properties
This compound is classified as a saturated organic heteromonocyclic parent and an azacycloalkane.[1] The presence of four secondary amine groups within the eight-membered ring defines its chemical reactivity.[1]
-
Basicity: The nitrogen atoms impart basic properties to the molecule, allowing it to react with acids to form salts.
-
Nucleophilicity: The lone pairs of electrons on the nitrogen atoms make them nucleophilic centers, susceptible to reaction with electrophiles.
-
N-Functionalization: The hydrogen atoms on the nitrogen atoms can be substituted with various functional groups, such as alkyl, acyl, and nitro groups. This allows for the synthesis of a wide range of derivatives. The nitration of all four nitrogen atoms leads to the formation of HMX.
-
Ring Conformation: The eight-membered ring of this compound is flexible and can adopt various conformations, such as chair-chair, boat-chair, and twist-boat, which can influence its reactivity and the stereochemistry of its derivatives.
Spectral Data
Detailed spectral data for the unsubstituted this compound is scarce in publicly available literature. The following are predicted characteristic spectral features based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the N-H protons and the two non-equivalent methylene (CH₂) protons. The chemical shifts and coupling patterns would be dependent on the ring conformation and the solvent used.
-
¹³C NMR: The carbon NMR spectrum would be expected to show a single signal for the four equivalent methylene carbons.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹).
Potential Applications in Drug Development
While the primary focus of research on the tetrazocane ring system has been on energetic materials, its structural features suggest potential for applications in medicinal chemistry and drug development.
Logical Relationship of Tetrazocane in Drug Discovery
Caption: Logical progression from the tetrazocane scaffold to a potential drug candidate.
The four nitrogen atoms of the tetrazocane ring can act as hydrogen bond donors and acceptors, which is a crucial feature for molecular recognition and binding to biological targets such as enzymes and receptors. The ability to introduce various substituents on the nitrogen atoms allows for the creation of a diverse library of compounds for screening.
Potential therapeutic areas where tetrazocane derivatives could be explored include:
-
Anticancer Agents: The structural similarity to some nitrogen-containing anticancer drugs suggests that appropriately functionalized tetrazocanes could exhibit cytotoxic activity.
-
Antimicrobial Agents: The polyamine nature of the scaffold could be exploited to design compounds that interfere with microbial cell wall synthesis or other essential cellular processes.
-
Chelating Agents: The arrangement of nitrogen atoms may allow for the chelation of metal ions, which could be useful for the treatment of diseases related to metal ion imbalance or for the development of diagnostic agents.
Conclusion
This compound is a foundational heterocyclic compound with significant implications in the field of energetic materials. While its synthesis and properties are not as well-documented as its nitrated derivatives, it holds untapped potential as a versatile scaffold for the development of new chemical entities in medicinal chemistry. Further research into efficient and scalable synthetic routes for the parent compound and the exploration of its derivatization will be crucial for unlocking its full potential in drug discovery and materials science. This guide serves as a foundational resource for researchers interested in exploring the chemistry and applications of this intriguing heterocyclic system.
References
An In-Depth Technical Guide to the Structure and Bonding of 1,3,5,7-Tetrazocane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5,7-Tetrazocane, a saturated eight-membered heterocyclic compound with alternating carbon and nitrogen atoms, serves as a fundamental scaffold in various fields of chemical research. While its nitro-substituted derivative, 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX), is a well-studied high-energy material, the parent molecule itself presents a subject of significant academic interest for understanding conformational preferences and bonding in medium-sized heterocycles. This guide provides a detailed analysis of the structural and bonding characteristics of this compound, drawing upon available theoretical and comparative data. It summarizes key geometric parameters, outlines general experimental approaches for characterization, and presents a visual representation of its primary conformational isomers.
Molecular Structure and Conformations
This compound possesses the molecular formula C₄H₁₂N₄ and consists of an eight-membered ring with alternating methylene (-CH₂-) and secondary amine (-NH-) groups[1]. The cyclic nature of this molecule, combined with the presence of four nitrogen atoms, leads to a complex potential energy surface with several possible conformations. Due to the challenges in isolating and crystallizing the parent compound, much of the detailed structural information is derived from computational studies and by analogy to related substituted derivatives and other eight-membered heterocyclic systems.
The conformational landscape of this compound is primarily dominated by boat-chair, crown, and boat-boat forms. Theoretical calculations are essential to determine the relative stabilities and geometric parameters of these conformers.
Key Conformational Isomers
Computational studies on similar eight-membered rings suggest that the boat-chair conformation is often the most stable, followed by the crown and boat-boat conformations. The relative energies of these conformers are influenced by a combination of torsional strain, angle strain, and transannular interactions.
References
Spectroscopic and Data Analysis of the 1,3,5,7-Tetrazocane Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5,7-Tetrazocane is a saturated eight-membered heterocyclic compound with alternating carbon and nitrogen atoms, having the molecular formula C₄H₁₂N₄.[1] While the parent compound serves as a structural model in heterocyclic chemistry, a significant body of research focuses on its derivatives, particularly the high-energy material 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX or octogen).[1][2] This guide provides a comprehensive overview of the available data for the this compound ring system, with a specific focus on the well-characterized derivative HMX, due to the limited availability of detailed spectroscopic data for the unsubstituted parent compound.
Physicochemical Properties of this compound
The fundamental properties of the parent this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂N₄ | [1] |
| Molecular Weight | 116.17 g/mol | [1] |
| Systematic Name | This compound | [1] |
| Alternate Name | Octahydro-1,3,5,7-tetrazocine | [1] |
| SMILES | C1NCNCNCN1 | [1] |
| InChI | InChI=1S/C4H12N4/c1-5-2-7-4-8-3-6-1/h5-8H,1-4H2 | [1] |
| InChIKey | ZNXALBRTUNJVIH-UHFFFAOYSA-N | [1] |
Spectroscopic Data for 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX)
Due to the extensive research on HMX, a wealth of spectroscopic data is available. This section details its infrared (IR) spectroscopic characteristics.
Infrared (IR) Spectroscopy
The vibrational modes of HMX have been studied under various conditions. The characteristic IR absorption peaks for the β-form of HMX are presented below.
| Wavenumber (cm⁻¹) | Assignment |
| 3037 | β-form characteristic peak |
| 3028 | β-form characteristic peak |
| 1460 | Vibrational mode |
| 1432 | Vibrational mode |
| 1348 | Vibrational mode |
| 1139 | Vibrational mode |
| 962 | Vibrational mode |
| 830 | β-form characteristic peak |
| 658 | Vibrational mode |
Data sourced from a study on the high-pressure infrared spectroscopy of HMX.[3]
Experimental Protocols
High-Pressure Infrared Spectroscopy of HMX
This protocol describes the methodology for obtaining infrared spectra of HMX under high pressure.
Objective: To investigate the vibrational modes of HMX under static high pressure.
Materials and Equipment:
-
HMX sample
-
KBr (as a pressure-transmitting medium)
-
Synchrotron FTIR spectrometer
-
Diamond anvil cell (DAC)
Procedure:
-
The HMX sample is loaded into the diamond anvil cell. For mid-infrared studies, KBr is also added to serve as a pressure-transmitting medium. For far-infrared experiments, no medium is used.
-
The sample is subjected to static high pressure, with measurements taken at various pressure points up to approximately 30 GPa.
-
Infrared spectra are collected in the far-infrared (100-500 cm⁻¹) and mid-infrared (500-3200 cm⁻¹) regions using a synchrotron FTIR spectrometer.
-
The pressure is cycled to observe any irreversible changes to the sample.
-
Analysis of the resulting spectra allows for the identification of phase transitions and changes in vibrational modes.[3][4]
Mass Spectrometry of HMX
A liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) method has been developed for the quantitative analysis of HMX.
Objective: To quantify the concentration of HMX in samples.
Instrumentation:
-
Liquid chromatograph
-
Electrospray ionization source
-
Tandem mass spectrometer
Procedure:
-
A mobile phase containing a small amount of acetic acid is used.
-
In the negative ionization mode of the ESI source, HMX forms an acetate adduct ion [M + CH₃COO]⁻ with m/z 355.
-
Collision-induced dissociation (CID) is performed on the m/z 355 ion.
-
The transitions m/z 355 → 147 and m/z 355 → 174 are monitored for the determination of HMX.
-
This method has a reported detection limit of 1.57 µg/L and demonstrates good linearity in the 5-500 µg/L range.[5]
Synthesis Pathway of HMX
The synthesis of HMX often involves the nitrolysis of hexamethylenetetramine (HMTA) derivatives. One common route proceeds through the formation of 3,7-diacetyl-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DAPT) and subsequently 1,5-diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine (DADN).
References
- 1. This compound (6054-74-6) for sale [vulcanchem.com]
- 2. 1,3,5,7-tetranitro-1,3,5,7-tetrazocane [stenutz.eu]
- 3. researchgate.net [researchgate.net]
- 4. A far- and Mid-infrared Study of HMX (octahydro-1 3 5 7-tetranitro-1 3 5 7-terazocine) Under High Pressure (Journal Article) | OSTI.GOV [osti.gov]
- 5. Liquid chromatography/electrospray ionization tandem mass spectrometry analysis of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of HMX Polymorphs
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the four primary polymorphs of Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), a powerful high-energy material. It details their distinct physical and chemical properties, the experimental methods for their characterization, and the dynamics of their phase transitions.
Introduction to HMX and Polymorphism
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine, commonly known as HMX, is a nitramine high explosive widely utilized in military and industrial applications. The performance, stability, and sensitivity of HMX are critically dependent on its crystalline structure. HMX is known to exist in four distinct polymorphic forms: alpha (α), beta (β), gamma (γ), and delta (δ).[1] Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each possessing a different internal lattice structure. These structural variations lead to significant differences in physical and chemical properties, including density, melting point, solubility, and sensitivity to initiation by impact, friction, or heat.[2]
The β-polymorph is the most thermodynamically stable and least sensitive form at ambient conditions, making it the most desirable for practical applications.[3][4][5] Conversely, the δ-polymorph is the most sensitive.[1] Understanding the properties of each polymorph and the conditions that induce transformations between them is paramount for ensuring the safety, reliability, and performance of HMX-based formulations. This guide synthesizes key data and methodologies relevant to the study of HMX polymorphs.
Properties of HMX Polymorphs
The distinct properties of the HMX polymorphs are a direct consequence of their different crystal packing and molecular conformations. The following tables summarize the key quantitative data for each form.
Physical and Crystal Properties
| Property | β-HMX | α-HMX | γ-HMX | δ-HMX |
| Density (g/cm³) | 1.90 - 1.96[6][7] | 1.84[7] | N/A | Lowest Density |
| Crystal System | Monoclinic[3][8] | Orthorhombic[2] | N/A | Hexagonal[2] |
| Space Group | P2₁/c[3][8] | N/A | N/A | N/A |
| Morphology | Prismatic[9] | Needle-like[9] | Platelet[9] | N/A |
| Sensitivity | Least sensitive[1] | More sensitive than β | Metastable[10] | Most sensitive[1] |
Thermal Properties
| Property | β-HMX | α-HMX | γ-HMX | δ-HMX |
| Melting Point (°C) | 276 - 286[11][12] | N/A | N/A | ~277[2] |
| Decomposition Temp (°C) | ~283[11] | N/A | N/A | N/A |
| Phase Transition Temp (°C) | β→α: ~147; β→δ: ~177-191[2][11] | α→δ: 165-195[10] | γ→δ: 165-195[10] | N/A |
| Thermal Stability Range | 30°C - 150°C[13] | 90°C - 150°C[13] | N/A | 170°C - 230°C[13] |
| Activation Energy (β→δ) | 283.0 kJ/mol[6] | N/A | N/A | N/A |
Spectroscopic Properties
| Spectroscopy | β-HMX | α-HMX | γ-HMX |
| FTIR Peaks (cm⁻¹) | 3037, 3028, 1460, 1432, 1348, 1139, 962, 830, 658[9] | N/A | N/A |
| Raman Peaks (cm⁻¹) | 361 (distinct)[14] | 1217 (distinct)[14] | 1225 (distinct)[14] |
| XRD Peaks (2θ) | 14.7°, 16.0°, 20.5°[9] | 14.8°, 16.5°, 19.6°[9] | 13.9°, 14.5°, 16.9°, 18.6°, 19.8°[9] |
Experimental Protocols for Characterization
Accurate characterization of HMX polymorphs requires a suite of analytical techniques. The methodologies described below are standard in the field.
Powder X-Ray Diffraction (PXRD)
PXRD is the primary technique for identifying crystal structure and polymorph type.
-
Instrument: Bruker D8 Advance diffractometer or equivalent.[9]
-
Radiation Source: Cu Kα radiation (λ = 1.5418 Å) operated at 40 kV and 40 mA.[9]
-
Scan Parameters: Data is typically collected over a 2θ range of 10° to 40° with a step size of 0.02° and a scan rate of 6°/min.[6][9]
-
Analysis: The resulting diffraction pattern is compared to standard patterns from the International Centre for Diffraction Data (ICDD) database to identify the polymorph(s) present.[9]
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study thermal transitions like phase changes, melting, and decomposition.
-
Sample Preparation: A small sample mass (approx. 0.5 - 1.0 mg) is placed in an aluminum pan.[6]
-
Atmosphere: Experiments are conducted under an inert nitrogen atmosphere with a typical flow rate of 50-100 mL/min.[6][15]
-
Heating Program: A linear heating rate, commonly 10 K/min, is applied over a temperature range from ambient to ~400°C.[6][11]
-
Analysis: DSC curves reveal endothermic events (phase transitions, melting) and exothermic events (decomposition). TGA curves show mass loss as a function of temperature, indicating decomposition.
Vibrational Spectroscopy (FTIR and Raman)
FTIR and Raman spectroscopy provide information about the molecular vibrations, which are unique for each polymorphic form.
-
FTIR Spectroscopy:
-
Instrument: Nicolet 6700 spectrometer with an Attenuated Total Reflectance (ATR) accessory.[9]
-
Parameters: Spectra are acquired with a resolution of 4 cm⁻¹, accumulating 16 scans over a wavenumber range of 600 to 3600 cm⁻¹.[9]
-
Analysis: The presence of characteristic peaks, such as the doublet at 3037 and 3028 cm⁻¹ for β-HMX, allows for polymorphic identification.[9]
-
-
Raman Spectroscopy:
-
Utility: This technique is highly sensitive for detecting small amounts of one polymorph within another, with detection limits potentially below 0.1%.[14][16]
-
Analysis: Specific, well-isolated peaks are used for quantification. For example, the peak at 1217 cm⁻¹ indicates the α-form, while the peak at 1225 cm⁻¹ indicates the γ-form.[14]
-
Scanning Electron Microscopy (SEM)
SEM is used to observe the crystal morphology (shape and size) of the different polymorphs.
-
Instrument: FEI JSM-5800 or similar.[6]
-
Sample Preparation: Samples are mounted on a stub and may be sputter-coated with a conductive material (e.g., gold) to prevent charging.
-
Analysis: The images reveal the characteristic shapes of the polymorphs, such as the prismatic crystals of β-HMX or the needle-like morphology of α-HMX.[9]
Visualizations: Phase Transitions and Workflows
HMX Polymorphic Transformation Pathway
The following diagram illustrates the typical phase transitions of HMX polymorphs upon heating at atmospheric pressure. The β form is stable at room temperature, while the α and γ forms are metastable. All forms ultimately convert to the high-temperature δ form before melting and decomposition.
Caption: Thermal phase transition pathways for HMX polymorphs.
Experimental Workflow for HMX Polymorph Characterization
This diagram outlines a logical workflow for the comprehensive characterization of an unknown HMX sample to determine its polymorphic composition and properties.
Caption: Workflow for the characterization of HMX polymorphs.
Conclusion
The polymorphic nature of HMX is a critical factor governing its application as an energetic material. The four primary forms—α, β, γ, and δ—each exhibit unique physical, thermal, and spectroscopic properties. The β-form is valued for its high density and relative insensitivity, while the other forms are generally less stable. A thorough understanding and precise characterization, employing techniques such as PXRD, DSC, TGA, and vibrational spectroscopy, are essential for controlling the synthesis, formulation, and handling of HMX to ensure optimal performance and safety. The phase transitions between these forms are predictable under specific thermal conditions, highlighting the importance of temperature control during processing and storage.
References
- 1. Study of thermal instability of HMX crystalline polymorphs with and without molecular vacancies using reactive force field molecular dynamics [ffi.no]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. d-nb.info [d-nb.info]
- 5. US6194571B1 - HMX compositions and processes for their preparation - Google Patents [patents.google.com]
- 6. Size, Morphology and Crystallinity Control Strategy of Ultrafine HMX by Microfluidic Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m-hikari.com [m-hikari.com]
- 8. mdpi.com [mdpi.com]
- 9. Facilitating polymorphic crystallization of HMX through ultrasound and trace additive assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. TABLE 3-2, Physical and Chemical Properties of HMX - Toxicological Profile for HMX - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detection of the alpha and gamma polymorphs of HMX in beta-HMX by Raman spectroscopy (Technical Report) | OSTI.GOV [osti.gov]
- 15. osti.gov [osti.gov]
- 16. Detection of the Alpha and Gamma Polymorphs of HMX in Beta-HMX by Raman Spectroscopy. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
An In-depth Technical Guide to the Thermal Decomposition Pathways of 1,3,5,7-Tetrazocane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition pathways of 1,3,5,7-tetrazocane derivatives, with a primary focus on the widely studied energetic material, 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX). This document details the key decomposition mechanisms, intermediate and final products, and kinetic and thermodynamic parameters associated with the thermal degradation of these compounds. Furthermore, it outlines the detailed experimental protocols for the analytical techniques used to elucidate these pathways.
Core Concepts in Thermal Decomposition
The thermal stability and decomposition of this compound derivatives are critical parameters for their application, particularly in the field of energetic materials. The decomposition process is a complex series of chemical reactions initiated by heat, leading to the breakdown of the molecule into smaller, more stable gaseous products. Understanding these pathways is paramount for predicting material stability, performance, and safety.
The initial step in the thermal decomposition of many nitramine-containing tetrazocane derivatives, such as HMX, is the homolytic cleavage of the N-NO2 bond.[1] This is a crucial initiation step that dictates the subsequent reaction cascade. Another significant initial pathway is the rupture of the C-N bond within the tetrazocane ring.[2][3] The prevalence of each pathway can be influenced by factors such as temperature, pressure, and the crystalline structure (polymorphism) of the material.[4]
Quantitative Decomposition Data
The thermal decomposition of this compound derivatives can be characterized by several key quantitative parameters obtained through thermal analysis techniques. These parameters provide valuable insights into the stability and energy release of these compounds.
| Compound | Decomposition Onset (T_onset) (°C) | Peak Decomposition Temp (T_peak) (°C) | Activation Energy (E_a) (kJ/mol) | Heat of Decomposition (ΔH_d) (kJ/mol) | Reference(s) |
| 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX) | ~275 - 280 | ~280 - 285 | 130 - 220 | ~1500 | [2][3] |
| 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DPT) | 120 - 190 | 197.9 (at 4 K/min) | 418.58 - 1255.74 | 117.20 - 146.50 | [5][6] |
Note: The values presented in this table can vary depending on the experimental conditions, such as heating rate, sample mass, and atmosphere.
Experimental Protocols
The study of the thermal decomposition of this compound derivatives relies on a suite of advanced analytical techniques. The following sections provide detailed methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.
Instrumentation: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is ideal for identifying the evolved gaseous products.
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound derivative into an appropriate crucible (e.g., alumina, platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to remove any air and prevent unwanted oxidation.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition:
-
Continuously record the sample mass and temperature.
-
If using a coupled system (TGA-MS or TGA-FTIR), simultaneously record the mass spectra or infrared spectra of the evolved gases.
-
-
Data Analysis:
-
Plot the mass loss as a function of temperature to obtain the TGA curve.
-
The onset temperature of decomposition is determined from the initial point of significant mass loss.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Analyze the MS or FTIR data to identify the chemical composition of the evolved gases at different stages of decomposition.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Instrumentation: A DSC instrument capable of operating at the required temperature range and with appropriate safety precautions for energetic materials.
Procedure:
-
Sample Preparation: Accurately weigh 0.5-2 mg of the this compound derivative into a hermetically sealed aluminum or high-pressure crucible. The use of a high-pressure sealed crucible is recommended for autocatalytic decomposition materials to ensure accurate results.[5][6]
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Heat the sample from ambient temperature through its decomposition range at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates allows for the calculation of kinetic parameters using methods like the Kissinger equation.
-
-
Data Acquisition:
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The DSC thermogram will show exothermic peaks corresponding to the decomposition of the sample.
-
The onset temperature of decomposition is determined by the intersection of the baseline and the tangent of the leading edge of the exothermic peak.
-
The peak temperature corresponds to the maximum rate of decomposition.
-
The area under the exothermic peak is integrated to determine the heat of decomposition (ΔH_d).
-
Kinetic parameters such as the activation energy (E_a) and the pre-exponential factor (A) can be calculated from the variation of the peak temperature with different heating rates.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying the thermal decomposition products of non-volatile materials. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Place a small amount (typically 50-200 µg) of the this compound derivative into a quartz sample tube.
-
Pyrolysis:
-
Insert the sample tube into the pyrolyzer.
-
Rapidly heat the sample to the desired pyrolysis temperature (e.g., 500-800 °C) in an inert atmosphere (e.g., helium). The rapid heating minimizes secondary reactions.[7]
-
-
Gas Chromatography:
-
The pyrolysis products are swept into the GC column by the carrier gas.
-
The GC oven is programmed with a temperature ramp (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C) to separate the individual components of the pyrolysate.[8]
-
-
Mass Spectrometry:
-
As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer records the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
The resulting chromatogram shows peaks corresponding to the different decomposition products.
-
The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) to identify the chemical structure of each decomposition product.
-
Visualization of Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathways of key this compound derivatives.
Caption: Primary thermal decomposition pathways of HMX.
Caption: Proposed thermal decomposition pathway for DPT.
Caption: General experimental workflow for studying thermal decomposition.
References
- 1. "The Nitrolysis Mechanism of 3,7-Dinitro-1,3,5,7-Tetraazabicyclo[3,3,1]" by Wen Jin Liu, Zhi Bin Xu et al. [scholarcommons.sc.edu]
- 2. Kinetic studies of the pH dependence of the decomposition of 3,7-dinitro-1,3,5,7-tetra-azabicyclo[3.3.1]nonane (DPT) and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Thermal Decomposition Mechanism of 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane Accelerated by Nano-Aluminum Hydride (AlH3): ReaxFF-Lg Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability [mdpi.com]
- 5. Study on the Thermal Decomposition Risk of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3,3,1]nonane under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 8. forensicresources.org [forensicresources.org]
The Dawn of a New Power: An In-depth Technical Guide to the Discovery and History of Cyclic Nitramines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of cyclic nitramine explosives marked a pivotal moment in the history of energetic materials, ushering in an era of unprecedented power and performance. These compounds, characterized by a cyclic backbone with multiple nitramine functional groups, have played a crucial role in military and industrial applications for over a century. This technical guide delves into the discovery and history of these remarkable molecules, with a particular focus on the pioneering compounds RDX and HMX. We will explore their initial synthesis, key developmental milestones, and the evolution of their manufacturing processes. This document also provides a compilation of their critical physicochemical properties and detailed experimental protocols for their synthesis, offering a comprehensive resource for researchers and professionals in the field.
A Century of Innovation: The Historical Development of Cyclic Nitramines
The story of cyclic nitramines is one of scientific curiosity, wartime necessity, and continuous innovation. The timeline below highlights the key milestones in the discovery and development of these powerful energetic materials.
Core Compounds: RDX and HMX
The two most significant and widely studied cyclic nitramines are RDX (Research Department Explosive or Royal Demolition Explosive) and HMX (High Melting Explosive or Octogen).
RDX (Cyclotrimethylenetrinitramine)
First synthesized in 1898 by the German chemist Georg Friedrich Henning for potential use as a pharmaceutical, the explosive properties of RDX were not recognized until the 1920s.[1] Its chemical structure consists of a six-membered ring of alternating carbon and nitrogen atoms, with a nitro group attached to each nitrogen atom.
HMX (Cyclotetramethylenetetranitramine)
HMX, a more powerful and stable explosive than RDX, was first prepared in 1930.[1] It was later discovered in 1949 to be a byproduct of the Bachmann process used for RDX synthesis.[1][2] The HMX molecule is an eight-membered ring of alternating carbon and nitrogen atoms, with a nitro group attached to each nitrogen.
Quantitative Data of Key Cyclic Nitramines
The following table summarizes the key physical and explosive properties of RDX, HMX, and another important cyclic nitramine, CL-20 (Hexanitrohexaazaisowurtzitane).
| Property | RDX (Hexogen) | HMX (Octogen) | CL-20 (HNIW) |
| Chemical Formula | C₃H₆N₆O₆ | C₄H₈N₈O₈ | C₆H₆N₁₂O₁₂ |
| Molar Mass ( g/mol ) | 222.12 | 296.16 | 438.19 |
| Density (g/cm³) | 1.82 | 1.91 | 2.04 |
| Melting Point (°C) | 205.5 | 286 | Decomposes > 200 |
| Detonation Velocity (m/s) | 8,750 | 9,100 | 9,500 |
| Appearance | White crystalline solid | White crystalline solid | Colorless to yellowish crystals |
Key Synthesis Methodologies
The large-scale production of RDX and HMX has been dominated by a few key synthetic processes. The following sections provide an overview and logical workflow of these methods.
The Woolwich Process for RDX Synthesis
Developed in the United Kingdom during the 1930s, the Woolwich process was one of the earliest methods for the industrial production of RDX.[3] It involves the direct nitration of hexamine with concentrated nitric acid.
The Bachmann Process for RDX and HMX Synthesis
The Bachmann process, developed in the United States during World War II, represented a significant improvement in RDX production.[4][5] This method not only increased the yield of RDX but also led to the discovery of HMX as a valuable byproduct. The process involves the reaction of hexamine with nitric acid in the presence of ammonium nitrate, acetic acid, and acetic anhydride.[5]
Experimental Protocols
The following are detailed experimental protocols for the laboratory-scale synthesis of RDX via the Woolwich process and HMX via the Picard method.
Experimental Protocol: Synthesis of RDX via the Woolwich Process
Materials:
-
Hexamine (hexamethylenetetramine)
-
Concentrated nitric acid (98-99%)
-
Ice bath
-
Beakers and flasks
-
Stirring apparatus
-
Filtration apparatus
-
Distilled water
Procedure:
-
Carefully add 550 mL of concentrated nitric acid to a 2-liter flask submerged in an ice-salt bath.
-
While vigorously stirring, slowly add 100 g of hexamine to the nitric acid. The temperature of the reaction mixture must be maintained below 20°C, and ideally between 0-10°C. The addition should take approximately 45-60 minutes.
-
After the addition of hexamine is complete, continue stirring the mixture for another 20 minutes while maintaining the low temperature.
-
Remove the flask from the ice bath and allow it to slowly warm to room temperature.
-
Gently heat the reaction mixture to about 55°C and maintain this temperature for 10 minutes. This step should be performed in a well-ventilated fume hood as nitrogen oxides will be evolved.
-
Pour the warm reaction mixture into 2 liters of crushed ice and water.
-
Allow the precipitate to settle, then decant the supernatant liquid.
-
Wash the crude RDX precipitate with several portions of cold distilled water until the washings are neutral to litmus paper.
-
Recrystallize the crude RDX from acetone to obtain a purified product.
-
Filter the recrystallized RDX and dry it in a desiccator at room temperature.
Experimental Protocol: Synthesis of HMX via the Picard Method
Materials:
-
Hexamine
-
Concentrated nitric acid (99% or better)
-
Ammonium nitrate
-
Acetic acid
-
Acetic anhydride
-
Paraformaldehyde
-
Ice bath
-
Reaction flask with dropping funnels and stirrer
-
Filtration apparatus
Procedure:
-
Prepare a nitric acid-ammonium nitrate solution by dissolving 233 g of ammonium nitrate in 218 g of nitric acid (99% or better). Keep this solution above 20°C to prevent crystallization.[6]
-
In a suitable reaction flask, place 785 g of glacial acetic acid, 13 g of acetic anhydride, and 17 g of paraformaldehyde.[6] Maintain the temperature of the flask at 44°C using a water bath.[6]
-
Prepare a solution of 101 g of hexamine dissolved in 150 g of acetic acid.[6]
-
Over a period of 15 minutes, simultaneously and proportionately add the nitric acid-ammonium nitrate solution, the hexamine solution, and 320 g of acetic anhydride to the reaction flask with constant stirring.[6]
-
After the addition is complete, cool the reaction mixture to about 20°C using an ice bath and by adding approximately 2000 g of ice to the mixture.[6]
-
Filter the resulting water-insoluble material and wash it with three portions of cold water (approximately 400 g each).[6]
-
Dry the product. The crude product will be a white solid containing HMX with some RDX as an impurity.[6] The crude yield is approximately 95% of the theoretical yield, with a purity of over 90% HMX.[6]
Conclusion
The discovery and development of cyclic nitramines represent a significant chapter in the history of science and technology. From their unexpected origins as potential pharmaceuticals to their critical role in modern energetic materials, RDX and HMX have driven innovation in both their synthesis and application. The methodologies outlined in this guide, from the early Woolwich process to the more advanced Bachmann and Picard methods, illustrate the continuous quest for efficiency, safety, and performance. This technical guide serves as a foundational resource for understanding the rich history and complex chemistry of these powerful compounds, providing valuable insights for the next generation of research and development in energetic materials and related fields.
References
- 1. iabti.org [iabti.org]
- 2. Explosive - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. youtube.com [youtube.com]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for RDX - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. US2983725A - Method for the preparation of hmx - Google Patents [patents.google.com]
Solubility and Stability of 1,3,5,7-Tetrazocane in Organic Solvents: A Technical Guide
Introduction to 1,3,5,7-Tetrazocane
This compound is a heterocyclic organic compound with an eight-membered ring containing four nitrogen atoms and four carbon atoms. As a cyclic aminal, its chemical behavior is characterized by the presence of multiple N-C-N linkages. The solubility and stability of this compound are critical parameters in various applications, including synthesis, formulation, and material science. Understanding its behavior in organic solvents is essential for its handling, storage, and utilization.
General Principles of Solubility for Cyclic Amines
The solubility of cyclic amines, including this compound, in organic solvents is governed by the principle of "like dissolves like".[1][2] The polarity of the solute and the solvent is a primary determinant of solubility.[3]
-
Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds (e.g., alcohols, DMSO) are generally better at dissolving polar compounds. The nitrogen atoms in the this compound ring possess lone pairs of electrons, making the molecule capable of acting as a hydrogen bond acceptor.[4][5] Primary and secondary amines can also act as hydrogen bond donors.[6]
-
Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) are more suitable for dissolving nonpolar compounds. The hydrocarbon backbone of this compound contributes to its nonpolar character.
-
Molecular Size: Larger molecules generally exhibit lower solubility due to the increased energy required to disrupt the solvent-solvent interactions.[3]
Solubility of a Structurally Related Compound: Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX)
While specific data for this compound is unavailable, extensive research has been conducted on its nitrated derivative, HMX. The nitro groups significantly increase the polarity of the HMX molecule compared to the parent tetrazocane. The following tables summarize the solubility of HMX in various organic solvents at different temperatures.[7][8][9] This data can serve as a useful, albeit imperfect, proxy for estimating the behavior of this compound, keeping in mind the significant electronic and steric differences.
Table 1: Solubility of HMX in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Molar Fraction Solubility (x10^-2) |
| Dimethyl sulfoxide (DMSO) | 7.37 |
| N-methyl-2-pyrrolidone (NMP) | - |
| N,N-dimethylacetamide (DMAC) | - |
| Triethyl phosphate | - |
| 1,4-butyrolactone (BL) | 3.81 |
| Cyclopentanone | - |
| Cyclohexanone | - |
| Acetone | <0.52 |
| Acetonitrile | <0.52 |
| Pyridine | <0.52 |
Note: Data for some solvents at this specific temperature was not explicitly found in the provided search results.
Table 2: Temperature Dependence of HMX Solubility in Select Solvents
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^-2) |
| Dimethyl sulfoxide (DMSO) | 298.15 | 7.37 |
| 358.15 | 15.76 | |
| 1,4-butyrolactone (BL) | 298.15 | 3.81 |
| 358.15 | 7.55 | |
| Acetone | 298.15 | <0.52 |
| 323.15 | 0.84 | |
| Acetonitrile | 298.15 | <0.52 |
| 348.15 | 0.85 | |
| Pyridine | 298.15 | <0.52 |
| 358.15 | 0.81 |
The data clearly indicates that the solubility of HMX increases with temperature in all tested solvents.[7] Highly polar aprotic solvents like DMSO are particularly effective at dissolving HMX.[7][8]
Stability of this compound as a Cyclic Aminal
This compound is classified as a cyclic aminal. The stability of cyclic aminals is highly dependent on the pH of the medium.
-
Neutral and Basic Conditions: Cyclic aminals are generally stable in neutral or basic environments.[10][11][12]
-
Acidic Conditions: In the presence of acid, cyclic aminals are susceptible to hydrolysis, which involves the cleavage of the C-N bonds.[10][11][12] This decomposition is a reversible reaction.[10][12] The protonation of the nitrogen atoms in the ring is the initial step that facilitates the hydrolytic cleavage.[10]
Therefore, when working with this compound in organic solvents, it is crucial to avoid acidic conditions to prevent degradation. The presence of acidic impurities in the solvent or exposure to an acidic environment can lead to the decomposition of the compound.
Experimental Protocols
Protocol for Determining Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3]
-
Preparation: Add an excess amount of the solid this compound to a known volume of the desired organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the solid and liquid phases.
-
Analysis: Carefully extract an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
Protocol for Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound in an organic solvent.
-
Solution Preparation: Prepare a solution of this compound of a known concentration in the organic solvent of interest.
-
Storage Conditions: Store aliquots of the solution under various conditions, including:
-
Time-Point Sampling: At predetermined time intervals, withdraw samples from each storage condition.
-
Analysis: Analyze the samples to determine the concentration of the remaining this compound and to identify any potential degradation products. HPLC and GC-MS are powerful techniques for this purpose.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.
Visualizations
Caption: Workflow for solubility determination using the shake-flask method.
Caption: Factors influencing the stability of this compound.
References
- 1. chem.ws [chem.ws]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine in 12 Pure Organic Solvents from 298.15 to 358.15 K [ouci.dntb.gov.ua]
- 10. d-nb.info [d-nb.info]
- 11. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and theoretical investigations into the stability of cyclic aminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Molecular Modeling of 1,3,5,7-Tetrazocane Conformers: A Technical Guide
Disclaimer: Due to a lack of specific published data on the conformational analysis of the parent 1,3,5,7-tetrazocane, this guide utilizes the closely related and well-studied analogue, 1,3,5,7-tetraoxacyclooctane , to provide quantitative examples and detailed methodologies. Insights from the conformational studies of the energetic material 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX) are also incorporated to provide a comprehensive overview of the conformational landscape of eight-membered tetrasubstituted rings.
Introduction
This compound is an eight-membered heterocyclic compound with alternating carbon and nitrogen atoms. The conformational flexibility of the eight-membered ring system is of significant interest in medicinal chemistry and materials science, as the three-dimensional structure of the molecule can profoundly influence its biological activity and physical properties. Understanding the conformational preferences and the energy barriers to interconversion is crucial for the rational design of novel therapeutics and energetic materials.
This technical guide provides an in-depth overview of the molecular modeling of this compound conformers, with a focus on computational and experimental techniques used to elucidate their structure and relative stability.
Conformational Landscape of Eight-Membered Rings
Eight-membered rings, such as this compound and its analogues, can adopt a variety of conformations. The most stable and commonly studied conformers for 1,3,5,7-tetraoxacyclooctane are the boat-chair (BC) and the crown (Cr) conformations.[1] In solution, these conformers are often in a dynamic equilibrium. In the solid state, 1,3,5,7-tetraoxacyclooctane has been observed to crystallize in a slightly distorted crown form.[1]
For the nitrated analogue, HMX, different molecular conformations are found in its various polymorphic forms, indicating that the solid-state packing forces can influence the preferred conformation of the ring.
Computational Workflow for Conformational Analysis
A typical computational workflow for the conformational analysis of a molecule like this compound involves several key steps, as illustrated in the diagram below.
Quantitative Conformational Data
The relative energies of the different conformers of 1,3,5,7-tetraoxacyclooctane have been determined through computational studies. The following table summarizes illustrative relative energies and key dihedral angles for the major conformers.
| Conformer | Point Group | Relative Energy (kcal/mol) | Key Dihedral Angles (O-C-O-C) |
| Crown (Cr) | D4 | 0.0 | ~60°, -60°, 60°, -60° |
| Boat-Chair (BC) | Cs | 1.5 - 2.5 | Varies |
| Boat-Boat (BB) | D2d | > 5.0 | Varies |
| Twist-Boat (TB) | D2 | > 5.0 | Varies |
Note: The values presented are illustrative and can vary depending on the level of theory and basis set used in the computational calculations.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic NMR spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution.[1]
Methodology:
-
Sample Preparation: A solution of the compound of interest (e.g., 1,3,5,7-tetraoxacyclooctane) is prepared in a suitable deuterated solvent.
-
Data Acquisition: 1H and 13C NMR spectra are acquired over a range of temperatures.
-
Spectral Analysis: At low temperatures, where the conformational interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the signals broaden and eventually coalesce into a single time-averaged signal.
-
Lineshape Analysis: The rate constants for conformational interconversion can be determined by analyzing the lineshapes of the temperature-dependent NMR spectra.
-
2D Exchange Spectroscopy (EXSY): This technique can be used to identify exchanging sites and quantify the rates of exchange between different conformers.
X-ray Crystallography
Single-crystal X-ray diffraction provides precise information about the conformation of a molecule in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing detailed information about bond lengths, bond angles, and dihedral angles of the molecule in the solid state.
Conformational Equilibrium
In solution, the different conformers of 1,3,5,7-tetraoxacyclooctane exist in a dynamic equilibrium. The boat-chair form can undergo pseudorotation and inversion, and the crown form can invert via the boat-chair intermediate.[1]
Conclusion
The conformational analysis of this compound and its analogues is a complex but essential aspect of understanding their chemical and biological properties. A combination of computational modeling and experimental techniques provides a powerful approach to characterizing the conformational landscape of these flexible eight-membered rings. While specific data for the parent this compound is limited, the study of analogues like 1,3,5,7-tetraoxacyclooctane and HMX offers valuable insights that can guide future research in the design and development of new molecules based on this scaffold.
References
Methodological & Application
Application Notes and Protocols: 1,3,5,7-Tetrazocane Derivatives as Precursors for High-Energy Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3,5,7-tetrazocane derivatives as precursors in the synthesis of high-energy materials, with a primary focus on 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX). This document includes detailed experimental protocols, quantitative data on material properties, and visual representations of synthetic pathways and experimental workflows.
Introduction
This compound is a heterocyclic compound whose derivatives are pivotal in the field of energetic materials.[1] The nitrated derivative, HMX, is a powerful and widely used military high explosive.[2][3] Its high density, thermal stability, and detonation performance make it a subject of continuous research and development.[1] This document outlines the synthesis of HMX from key this compound-related precursors, namely 3,7-dinitro-1,3,5,7-tetraazabicyclo[4][4][5]nonane (DPT).
Data Presentation
The following tables summarize the key performance characteristics of HMX. The properties of HMX can be influenced by factors such as crystal structure, particle size, and the presence of binders or coatings.[4][5]
Table 1: Detonation and Physical Properties of HMX
| Property | Value | Unit | Notes |
| Detonation Velocity | ~9100 | m/s | Can vary with density and formulation. |
| Detonation Pressure (PCJ) | ~39 | GPa | |
| Density (β-HMX) | 1.91 | g/cm³ | |
| Melting Point | 285 | °C |
Table 2: Sensitivity of HMX
| Sensitivity Type | Value | Unit | Conditions/Notes |
| Impact Sensitivity (H₅₀) | 7 - 54 | J | Varies significantly with particle size and coating.[4][5] |
| Friction Sensitivity | 150 - 240 | N | Can be improved with polymer coating.[5] |
| Shock Sensitivity | Increases with temperature | - | A significant increase in sensitivity is observed at temperatures above the β to δ phase transition (~165 °C). |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of HMX from the precursor DPT.
Protocol 1: Synthesis of HMX via Nitrolysis of DPT
This protocol is based on the direct nitrolysis of DPT using a nitric acid and ammonium nitrate system, which can be catalyzed by acidic ionic liquids to improve yield.[2][3]
Materials:
-
Nitric acid (98%)
-
Ammonium nitrate (AN)
-
Acidic ionic liquid (e.g., [Et₃NH]HSO₄) (optional, as catalyst)
-
Deionized water
-
Acetone (for crystallization)
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Dropping funnel
-
Beakers and flasks
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a jacketed glass reactor cooled to below 0 °C, add 21.9 g of 98% nitric acid.
-
If using a catalyst, dissolve 0.1 g of the acidic ionic liquid in the nitric acid.
-
Slowly add 1.9 g of ammonium nitrate to the cooled nitric acid while stirring. Maintain the temperature below 0 °C.
-
-
Nitrolysis of DPT:
-
Gradually add 2.0 g of DPT to the cold nitrating mixture in small portions. It is critical to maintain the temperature below 0 °C during the addition to control the exothermic reaction.
-
Once the addition is complete, allow the mixture to react at a controlled temperature (e.g., 25 °C) for a specific duration (e.g., 20-30 minutes) with continuous stirring.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a dropping funnel.
-
Add the mixture dropwise into a flask containing a small amount of water (e.g., 0.3 mL) over approximately 20 minutes, while maintaining the temperature of the receiving flask between 60-65 °C.
-
After the addition is complete, continue stirring the resulting mixture for an additional 20 minutes.
-
Cool the mixture to 40 °C and add additional water to precipitate the crude HMX.
-
Collect the crude product by filtration using a Büchner funnel and wash thoroughly with deionized water.
-
-
Purification:
-
Recrystallize the crude HMX from hot acetone to obtain the purified product.
-
Dry the purified HMX in an oven at a controlled temperature (e.g., 60-70 °C).
-
Expected Yield: The yield of HMX can vary. Traditional methods may yield around 45%, while the use of an acidic ionic liquid catalyst can increase the yield to over 60%.[2][3]
Protocol 2: Characterization of HMX
Standard methods are employed to characterize the synthesized HMX to ensure its identity, purity, and energetic properties.
1. Melting Point Determination:
-
Apparatus: Melting point apparatus.
-
Procedure: A small sample of the dried, purified HMX is placed in a capillary tube and heated in the melting point apparatus. The temperature at which the sample melts is recorded and compared to the literature value for HMX (approx. 285 °C).
2. Spectroscopic Analysis (FTIR):
-
Apparatus: Fourier-transform infrared (FTIR) spectrometer.
-
Procedure: A small amount of HMX is mixed with KBr and pressed into a pellet, or analyzed using an ATR accessory. The FTIR spectrum is recorded and compared with a reference spectrum of HMX to confirm the presence of characteristic functional groups (e.g., N-NO₂, C-N).
3. Sensitivity Testing:
-
Impact Sensitivity:
-
Apparatus: Drop weight impact tester.
-
Procedure: A standardized weight is dropped from varying heights onto a sample of the explosive. The height at which there is a 50% probability of initiation (H₅₀) is determined statistically (e.g., using the Bruceton method).
-
-
Friction Sensitivity:
-
Apparatus: Friction sensitivity tester.
-
Procedure: A weighted pendulum scrapes across a sample of the explosive on a prepared surface. The test determines the load at which initiation occurs.
-
4. Detonation Velocity Measurement:
-
Apparatus: High-speed camera and timing system or ionization probes.
-
Procedure: A cylindrical charge of the explosive of a known diameter and density is initiated at one end. The time it takes for the detonation wave to travel a known distance is measured, allowing for the calculation of the detonation velocity.
Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow for characterization.
Caption: Synthesis of HMX from DPT via nitrolysis.
Caption: Experimental workflow for HMX characterization.
References
Application Notes: HMX in Plastic-Bonded Explosives (PBXs)
Introduction
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine, commonly known as HMX, is a powerful and relatively insensitive high explosive.[1] Due to its high energy density, thermal stability, and high detonation velocity, HMX is a primary energetic filler in numerous plastic-bonded explosives (PBXs).[2] PBXs are composite materials where explosive crystals are incorporated into a polymer matrix.[3] This binder matrix, typically 5-10% by weight, desensitizes the explosive to accidental initiation from stimuli like impact, friction, and shock, while also improving its mechanical properties and processability.[3][4] HMX-based PBXs are utilized in a wide range of applications, including missile warheads, shaped charges, and as booster explosives.[5][6]
Formulation and Composition
The performance and safety characteristics of an HMX-based PBX are highly dependent on its composition. Key components include:
-
HMX (Energetic Filler): Typically constitutes 85-95% of the PBX by weight.[6][7] The particle size, morphology, and quality of the HMX crystals can significantly influence the explosive's sensitivity and mechanical behavior.[8][9] Bimodal or trimodal distributions of HMX particle sizes are often used to achieve higher packing densities.[7][10]
-
Polymer Binder: A small percentage of a polymer is used to bind the HMX crystals. The choice of binder is critical as it affects the mechanical properties (e.g., rigidity, elasticity), thermal stability, and sensitivity of the final product.[7][11] Common binders include:
-
Plasticizers: These are often added to elastomeric binders to improve flexibility and processability. Some plasticizers are also energetic (e.g., nitrated plasticizers), contributing to the overall energy of the explosive.[4][11]
-
Other Additives: Minor amounts of other materials may be included, such as aluminum powder to increase blast effects, or desensitizing agents.[10][13]
The manufacturing process for HMX-based PBXs typically involves methods like slurry coating, where HMX crystals are suspended in water and coated with a binder solution, followed by drying and pressing into the desired shape.[14][15]
Quantitative Data of HMX-Based PBXs
The following tables summarize the properties of several common HMX-based PBX formulations.
Table 1: Composition and Physical Properties
| PBX Designation | HMX Content (wt%) | Binder System | Density (g/cm³) | Reference |
| PBX 9501 | 95% | 2.5% Estane, 2.5% BDNPA-F (nitroplasticizer) | 1.836 | [6][15] |
| PBX 9012 | 90% | 10% Viton VTR-5883 | Not Specified | [6] |
| LX-07 | 90% | 10% Viton-A | Not Specified | |
| LX-14 | 95.5% | 4.5% Estane | Not Specified | [11] |
| EDC32 | 85% | 15% Viton-A | Not Specified | [7] |
| EDC37 | 91% | 8% K10 plasticizer, 1% Nitrocellulose | >99% TMD* | [7] |
| GOL-42 | 90% (solids) | HTPB/IPDI | 1.782 | [10] |
*TMD: Theoretical Maximum Density
Table 2: Detonation Performance
| PBX Designation | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Gurney Energy/Coeff. | Reference |
| PBX 9501 | ~8800 | ~34 | Not Specified | [6] |
| GOL-42 | 8251 | 26.9 | 2.76 mm·µs⁻¹ | [10] |
| N10 (HMX/NTO-based) | 7850 | Not Specified | Not Specified | [16] |
| N30 (HMX/NTO-based) | 7793 | Not Specified | 2.31 kJ/g | [16] |
Table 3: Safety and Mechanical Properties
| Property | PBX Formulation | Value | Condition/Test Method | Reference |
| Impact Sensitivity | HMX/NTO-based (N10) | 24% | Drop Hammer | [16] |
| Impact Sensitivity | HMX/NTO-based (N20) | 10% | Drop Hammer | [16] |
| Friction Sensitivity | "Green" HMX-PBX | >360 N (No Ignition) | BAM Friction Tester | [17] |
| Shock Sensitivity | HMX-PBX (20 µm HMX) | 47 m/s (Velocity Threshold) | Susan Test | [8] |
| Shock Sensitivity | HMX-PBX (105 µm HMX) | 59 m/s (Velocity Threshold) | Susan Test | [8] |
| Compressive Strength | Bimodal HNS/HMX PBX | 19-22 MPa | Universal Testing Machine | [14] |
| Tensile Strength | HMX/NTO-based | Not Specified | Brazilian Test Method | [16] |
Experimental Protocols
Detailed methodologies are crucial for the characterization and quality control of HMX-based PBXs.
1. Sample Preparation: Slurry Coating and Pressing
-
Objective: To prepare homogenous PBX molding powder and press it into dense pellets for testing.
-
Protocol:
-
The specified ratio of HMX crystals (e.g., a bimodal distribution of coarse and fine particles) is suspended in water to form a slurry.[15]
-
A solution of the polymer binder and any plasticizers in a suitable solvent is prepared.
-
The binder solution is added to the HMX slurry with continuous mixing. This process coats the individual HMX crystals with the binder.[14]
-
The water and solvent are removed through filtration and vacuum drying at a controlled temperature (e.g., 50°C).[14]
-
The resulting molding powder is then pressed into cylindrical or other desired shapes using a hydraulic press at a specified pressure and temperature to achieve a density close to the theoretical maximum.[15][18]
-
2. Performance Characterization: Detonation Velocity
-
Objective: To measure the steady-state detonation velocity of the PBX.
-
Protocol (Electrical Method):
-
A cylindrical charge of the PBX of a specific diameter (e.g., 40 mm) is prepared.[16]
-
Ionization gauges or electrical probes are placed at precise, known intervals along the length of the charge.[13]
-
The charge is initiated at one end using a booster charge (e.g., FH-5).[13]
-
As the detonation wave propagates through the charge, it sequentially activates the probes.
-
A high-precision timer records the time intervals between probe activations.
-
The detonation velocity is calculated by dividing the known distance between probes by the measured time interval.[16]
-
3. Sensitivity Characterization
-
a. Impact Sensitivity (BAM Fall Hammer)
-
Objective: To determine the sensitivity of the PBX to impact.
-
Protocol:
-
A small, specified amount of the explosive material (e.g., 79 mg) is placed in the apparatus.[18]
-
A standard weight (e.g., 2 kg) is dropped from varying heights onto the sample.[18]
-
The test is repeated multiple times at different heights to determine the height at which there is a 50% probability of causing an explosion (H₅₀). A lower H₅₀ value indicates greater sensitivity.[19]
-
-
-
b. Friction Sensitivity (BAM Friction Tester)
-
Objective: To determine the sensitivity of the PBX to frictional stimuli.
-
Protocol:
-
A small sample of the explosive is placed on a porcelain plate.
-
A porcelain pin is pressed onto the sample with a specific load and is drawn across the sample.
-
The test is conducted with increasing loads until ignition, crackling, or an explosion is observed. The lowest load that causes a reaction is recorded.[17]
-
-
-
c. Shock Sensitivity (Gap Test)
-
Objective: To measure the shock sensitivity and the ability of a detonation to propagate from a donor charge to the test sample across an inert barrier (gap).
-
Protocol:
-
A donor charge, the test (acceptor) charge, and an inert gap material (e.g., PMMA) of variable thickness are assembled in a line.[20]
-
The donor charge is detonated. The resulting shock wave travels through the inert gap and into the acceptor charge.
-
The test is repeated with different gap thicknesses to determine the maximum gap thickness through which detonation of the acceptor charge will occur 50% of the time (the G₅₀ value). A larger G₅₀ value indicates lower shock sensitivity.[20]
-
-
4. Mechanical and Thermal Characterization
-
a. Compressive Strength (Quasi-static Compression)
-
Objective: To measure the material's resistance to compressive forces.
-
Protocol:
-
A cylindrical sample of specific dimensions (e.g., Φ 10.0 mm × 10.0 mm) is prepared.[18]
-
The sample is placed in a universal testing machine (e.g., INSTRON 5582).[18][21]
-
The sample is compressed at a constant, slow displacement rate (e.g., 0.5 mm/min) until it fails.[16][18]
-
The force and displacement are recorded to generate a stress-strain curve, from which the compressive strength and modulus are determined.[21]
-
-
-
b. Thermal Properties (DSC and Laser Flash)
-
Objective: To determine thermal stability, phase transitions, and thermal conductivity.
-
Protocol:
-
Differential Scanning Calorimetry (DSC): A small sample is heated at a constant rate in a controlled atmosphere. The heat flow to or from the sample is measured relative to a reference. This identifies exothermic decomposition events and endothermic phase transitions (e.g., the β→δ phase transition in HMX).[18][21]
-
Laser Flash Analysis (LFA): A short energy pulse (laser) heats one side of a small, disc-shaped sample. An infrared detector on the opposite side measures the resulting temperature rise over time. The thermal diffusivity, and subsequently the thermal conductivity, is calculated from this data.[18][21]
-
-
Visualizations
Caption: Experimental workflow for the characterization of HMX-based PBXs.
References
- 1. osti.gov [osti.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Polymer-bonded explosive - Wikipedia [en.wikipedia.org]
- 4. scitoys.com [scitoys.com]
- 5. Shaped charge - Wikipedia [en.wikipedia.org]
- 6. Research Portal [laro.lanl.gov]
- 7. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Mechanical behavior of PBX with different HMX crystal size during die pressing: Experimental study and DEM simulation - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 10. Design and Performance of a Low Vulnerability PBX with HMX and Al [energetic-materials.org.cn]
- 11. osti.gov [osti.gov]
- 12. journals.ardascience.com [journals.ardascience.com]
- 13. vti.mod.gov.rs [vti.mod.gov.rs]
- 14. cswab.org [cswab.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 19. Analysis of Ignition Sites for the Explosives 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) and 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX) Using Crush Gun Impact Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experiment and Numerical Prediction on Shock Sensitivity of HMX–Based Booster Explosive with Small Scale Gap Test at Low and Elevated Temperatures [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of HMX Purity
This document provides detailed application notes and experimental protocols for key analytical techniques used to characterize the purity of Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX). These methods are crucial for quality control, stability assessment, and research and development within the energetic materials and pharmaceutical industries.
High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the precise and accurate determination of HMX purity. It is exceptionally effective for separating HMX from common impurities, most notably RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine), which is frequently present as a byproduct of the HMX synthesis process.[1] The most prevalent method is reverse-phase HPLC, which employs a nonpolar stationary phase and a polar mobile phase. Quantification of HMX and its impurities is accomplished by comparing the peak areas in the sample's chromatogram to those of certified reference standards. UV detection is typically utilized, with the wavelength set to the absorption maxima of the analytes.
Experimental Protocol:
Objective: To quantify the purity of an HMX sample and determine the concentration of RDX impurity.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector
-
C18 reverse-phase column (e.g., µBondapak C18, 10 µm, 3.9 x 300 mm)[2]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HMX reference standard (>99.5% purity)
-
RDX reference standard (>99.5% purity)
-
Acetone (reagent grade) for sample dissolution[2]
Procedure:
-
Mobile Phase Preparation: A mobile phase of methanol/water (40/60 v/v) is prepared and degassed prior to use.[2]
-
Standard Solution Preparation:
-
Individual stock solutions of known concentrations (e.g., 100 mg/L) are prepared by accurately weighing and dissolving HMX and RDX reference standards in acetone.
-
A series of calibration standards are then prepared by diluting the stock solutions with the mobile phase to cover the anticipated concentration range of the samples (a typical working range is 0.7 to 20 µg/mL).
-
-
Sample Preparation:
-
A known amount of the HMX sample (e.g., 10 mg) is accurately weighed and dissolved in a specific volume of acetone (e.g., 10 mL).
-
The sample solution is filtered through a 0.45 µm syringe filter to eliminate any particulate matter.
-
The filtered solution is then diluted with the mobile phase to a concentration that falls within the established calibration range.
-
-
Chromatographic Conditions:
-
Analysis:
-
The calibration standards are injected into the HPLC system to construct a calibration curve by plotting peak area against concentration for both HMX and RDX.
-
The prepared sample solution is then injected.
-
The HMX and RDX peaks in the sample chromatogram are identified by comparing their retention times with those of the standards.
-
The amounts of HMX and RDX in the sample are quantified using the calibration curves.
-
-
Calculation of Purity:
-
The percentage of HMX in the sample is calculated using the formula: % Purity = (Concentration of HMX in sample / Initial sample concentration) * 100
-
The percentage of RDX impurity is calculated in a similar manner.
-
Quantitative Data:
| Compound | Typical Retention Time (min) under specified conditions |
| HMX | ~4.5 |
| RDX | ~2.5 |
| Note: Retention times are approximate and can vary based on the specific column, instrument, and precise mobile phase composition. |
Experimental Workflow:
References
Application Notes & Protocols: HPLC Methods for the Analysis of 1,3,5,7-Tetrazocane Synthesis Intermediates
Introduction
High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for monitoring the synthesis of 1,3,5,7-tetrazocane derivatives, particularly in the production of the high explosive HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine). The synthesis of HMX involves several key intermediates, and ensuring the purity and yield of these precursors is paramount for a safe and efficient process. This document provides detailed application notes and protocols for the HPLC analysis of key intermediates in HMX synthesis, such as 1,3,5,7-tetraacetyl-1,3,5,7-tetraazacyclooctane (TAT) and 3,7-diacetyl-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DAPT).
The methods described herein are essential for researchers, scientists, and drug development professionals working with energetic materials and other complex organic syntheses involving the tetrazocane ring structure. Accurate and reliable HPLC analysis allows for reaction optimization, quality control of intermediates, and final product purity assessment.
Quantitative Data Summary
The following table summarizes the chromatographic conditions for the analysis of key intermediates in the synthesis of HMX.
| Analyte(s) | HPLC Method | Stationary Phase | Mobile Phase | Flow Rate | Detection |
| TAT and TRAT | Analytical HPLC | Silica Column (4.6 mm x 250 mm, 5 µm) | Acetonitrile/Water (75/25, v/v) | 1.0 mL/min | UV at 215 nm |
| TAT and DAPT | Hydrophilic Interaction Chromatography (HILIC) | Venusil HILIC Column | Acetonitrile/Water (95/5, v/v) | Not Specified | Not Specified |
| TAT and TRAT (from DAPT acetylation) | Semi-preparative HPLC | Si Column (20 mm x 250 mm, 10-20 µm) | Acetonitrile/Water (95/5, v/v) | 10 mL/min | UV at 215 nm |
| TAT and TRAT (from small molecule condensation) | Semi-preparative HPLC | Si Column (20 mm x 250 mm, 10-20 µm) | Acetonitrile/Methanol (90/10, v/v) | 10 mL/min | UV at 215 nm |
Experimental Protocols
Protocol 1: Analytical HPLC for Separation of TAT and TRAT
This protocol is designed for the routine analysis and quantification of 1,3,5,7-tetraacetyl-1,3,5,7-tetraazacyclooctane (TAT) and the common byproduct 1,3,5-triacetyl-hexahydro-s-triazine (TRAT).
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm⁻¹)
-
Reference standards for TAT and TRAT
-
Sample from the synthesis reaction mixture
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Silica column (4.6 mm x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water in a 75:25 volume ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection Wavelength: 215 nm.[1]
-
Injection Volume: 20 µL.[1]
4. Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture or standard.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to determine retention times and generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify and quantify TAT and TRAT in the sample by comparing their retention times and peak areas to the calibration curve.
Protocol 2: HILIC Method for Polar Precursors (TAT and DAPT)
This protocol is suitable for the analysis of polar compounds like TAT and DAPT, which can be challenging to separate using conventional reversed-phase chromatography.[1]
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm⁻¹)
-
Reference standards for TAT and DAPT
2. Instrumentation:
-
HPLC system with a UV detector.
-
Venusil HILIC column.
-
Data acquisition and processing software.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water in a 95:5 volume ratio.[1]
-
Flow Rate: As recommended by the column manufacturer (typically 0.5-1.5 mL/min).
-
Column Temperature: Ambient.
-
Detection: UV detector (wavelength to be optimized based on analyte absorbance, typically in the low UV range).
-
Injection Volume: 5-20 µL.
4. Sample Preparation:
-
Prepare standards and samples as described in Protocol 1, using the HILIC mobile phase as the diluent. It is crucial to ensure the sample solvent is compatible with the HILIC mobile phase to avoid peak distortion.
5. Analysis Procedure:
-
Equilibrate the HILIC column with the mobile phase for an extended period as recommended for HILIC methods to ensure stable retention times.
-
Follow the injection and analysis steps as outlined in Protocol 1.
Visualizations
Caption: Workflow for HPLC analysis of this compound synthesis intermediates.
Caption: Monitoring key steps in HMX synthesis from DAPT via HPLC.
References
Application Note: X-ray Diffraction for Polymorph Identification of HMX
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) is a powerful and widely used high explosive. HMX can exist in several polymorphic forms, with the most common being α, β, γ, and δ. Each polymorph possesses a distinct crystal structure, leading to significant differences in physical properties such as density, stability, and sensitivity to initiation. The β-polymorph is the most stable and desirable form for most applications due to its higher density and lower sensitivity.[1][2][3] Therefore, the accurate identification and quantification of HMX polymorphs are critical for ensuring the safety, performance, and quality of energetic materials.
Powder X-ray Diffraction (PXRD) is a non-destructive and highly effective analytical technique for the characterization of crystalline materials.[4] It provides a unique fingerprint of the crystal structure, allowing for the unambiguous identification and quantification of different polymorphs in a sample.[4] This application note provides a detailed protocol for the identification and quantitative analysis of HMX polymorphs using PXRD, including sample preparation, data acquisition, and data analysis using the Rietveld refinement method.
Principles of Polymorph Identification by XRD
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different structures, or polymorphs, have the same chemical composition but differ in the arrangement of molecules in the crystal lattice. This difference in arrangement leads to distinct powder X-ray diffraction patterns for each polymorph.
By directing a monochromatic X-ray beam onto a powdered sample, a diffraction pattern is generated. The angles and intensities of the diffracted X-rays are dependent on the crystal lattice of the material. Each polymorph of HMX will produce a unique diffraction pattern, characterized by a specific set of diffraction peaks at particular 2θ angles. By comparing the experimental diffraction pattern of an HMX sample to standard patterns of the known polymorphs, the polymorphic form(s) present in the sample can be identified.
For quantitative analysis of polymorphic mixtures, the Rietveld refinement method is a powerful technique. It involves fitting a calculated diffraction pattern, based on the known crystal structures of the polymorphs, to the experimental data. The relative amounts of each polymorph are determined by refining the scale factors of each phase in the mixture.
Quantitative Data of HMX Polymorphs
The crystallographic data for the most common HMX polymorphs are summarized in the table below. This information is essential for both qualitative identification and quantitative analysis using Rietveld refinement.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Density (g/cm³) |
| α-HMX | Orthorhombic | Fdd2 | 13.92 | 13.04 | 7.88 | 90 | 1.84 |
| β-HMX | Monoclinic | P2₁/n | 6.54 | 11.05 | 7.37 | 102.8 | 1.90 |
| γ-HMX | Monoclinic | P2₁/c | 8.70 | 11.05 | 6.54 | 124.3 | Not Reported |
| δ-HMX | Hexagonal | P6₁ | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Crystallographic data can vary slightly depending on the source and experimental conditions.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality XRD data and accurate quantitative results. The goal is to produce a fine, homogeneous powder with a random orientation of crystallites.
Materials:
-
HMX sample
-
Agate mortar and pestle
-
Sieve with a fine mesh (e.g., <45 µm)
-
Sample holder (zero-background sample holder is recommended)
-
Spatula
-
Ethanol or other suitable solvent (optional, for wet grinding)
Protocol:
-
Grinding: Carefully grind the HMX sample into a fine powder using an agate mortar and pestle.[5][6] To minimize potential structural damage, gentle grinding is recommended. For samples prone to agglomeration, wet grinding with a small amount of ethanol can be employed, followed by complete drying.
-
Sieving: Pass the ground powder through a fine-mesh sieve to ensure a uniform particle size. A particle size of 1-10 µm is ideal for quantitative analysis to minimize preferred orientation effects.[7]
-
Sample Mounting:
-
Place the powdered sample into the sample holder.
-
Gently press the powder with a flat surface (e.g., a glass slide) to create a smooth, flat surface that is level with the top of the holder. Avoid excessive pressure, as this can induce preferred orientation.
-
Ensure the sample is packed densely enough to avoid transparency to the X-ray beam.
-
XRD Data Acquisition
Instrumentation:
-
A powder X-ray diffractometer equipped with a copper (Cu) X-ray source (Kα radiation, λ = 1.5406 Å) is commonly used.
-
A detector, such as a scintillation counter or a position-sensitive detector.
Instrument Settings (Typical):
-
Voltage and Current: 40 kV and 40 mA.
-
Goniometer Scan Range (2θ): 5° to 50°. This range covers the most characteristic diffraction peaks for HMX polymorphs.
-
Step Size: 0.02°.
-
Scan Speed (Time per Step): 1-2 seconds. A slower scan speed will improve the signal-to-noise ratio.
-
Sample Rotation: If available, sample rotation during data collection is recommended to further minimize preferred orientation.
Data Analysis
Qualitative Phase Identification
-
Process the raw XRD data to remove background noise and identify the peak positions (2θ values) and their relative intensities.
-
Compare the experimental diffraction pattern with standard reference patterns for α, β, γ, and δ-HMX from a crystallographic database (e.g., the ICDD Powder Diffraction File).
-
The presence of a particular polymorph is confirmed by the matching of its characteristic diffraction peaks in the experimental pattern.
Quantitative Phase Analysis using Rietveld Refinement
Rietveld refinement is a powerful method for quantitative analysis of multiphase mixtures. It involves a least-squares refinement of a calculated diffraction pattern to the observed data.
Software:
-
Software capable of performing Rietveld refinement, such as FullProf, GSAS-II, or TOPAS.
Protocol:
-
Input Files:
-
The experimental powder diffraction data file.
-
Crystallographic Information Files (CIFs) for each HMX polymorph expected in the sample. These files contain the crystal structure information (space group, lattice parameters, atomic positions).
-
-
Initial Refinement:
-
Load the experimental data and the CIFs for the identified polymorphs into the software.
-
Refine the background, scale factors for each phase, and the unit cell parameters.
-
-
Profile Refinement:
-
Refine the peak profile parameters (e.g., Caglioti parameters U, V, W) to match the peak shapes of the experimental data.
-
-
Preferred Orientation Correction:
-
If significant preferred orientation is observed (indicated by poor fitting of certain peak intensities), apply a preferred orientation correction model (e.g., the March-Dollase model).
-
-
Final Refinement:
-
Perform a final refinement of all relevant parameters until the goodness-of-fit (χ²) value is minimized and the residual plot shows a good fit between the calculated and observed patterns.
-
-
Quantification:
-
The weight fraction of each polymorph is calculated by the software based on the refined scale factors and the crystallographic information of each phase.
-
Visualizations
Caption: Experimental workflow for HMX polymorph identification.
Caption: Logical relationship for polymorph identification by XRD.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. m-hikari.com [m-hikari.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resources.rigaku.com [resources.rigaku.com]
- 5. How Do You Prepare A Sample For Xrd? Achieve Accurate Phase Identification With Proper Technique - Kintek Solution [kindle-tech.com]
- 6. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 7. xray.cz [xray.cz]
The Use of 1,3,5,7-Tetrazocane in the Synthesis of Novel Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5,7-Tetrazocane, also known as octahydro-1,3,5,7-tetrazocine, is an eight-membered saturated heterocycle containing alternating carbon and nitrogen atoms. While its fully nitrated derivative, 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX), is a well-known high-energy material, the application of the parent this compound as a building block in the synthesis of novel and complex heterocyclic systems is an emerging area of interest in medicinal and materials chemistry. The presence of four secondary amine functionalities within a flexible ring system offers a unique scaffold for the construction of diverse molecular architectures.
This document provides an overview of the potential applications of this compound in synthetic chemistry and outlines generalized protocols for its use in the formation of novel heterocyclic structures. Due to the limited specific examples in publicly available literature, the following sections focus on prospective synthetic strategies and provide foundational experimental procedures that can be adapted for specific target molecules.
Synthetic Strategies and Potential Applications
The reactivity of this compound is centered around the nucleophilicity of its nitrogen atoms. These nitrogens can readily react with various electrophiles, making the molecule a valuable precursor for the synthesis of fused and spirocyclic heterocyclic systems.
1. Condensation with Dicarbonyl Compounds to Form Fused Bicyclic Heterocycles:
One of the most promising applications of this compound is its reaction with 1,2-, 1,3-, and 1,4-dicarbonyl compounds. These condensation reactions can lead to the formation of novel fused bicyclic heterocycles containing a diazepine or a larger heterocyclic ring fused to the tetrazocane core. The specific outcome of the reaction is dependent on the nature of the dicarbonyl compound and the reaction conditions.
Logical Relationship of the Condensation Reaction
Caption: Condensation of this compound with dicarbonyls.
2. Mannich-type Reactions for the Synthesis of Functionalized Derivatives:
The secondary amine groups of this compound can participate in Mannich-type reactions with an aldehyde and an active hydrogen-containing compound. This three-component reaction allows for the introduction of a variety of substituents onto the tetrazocane ring, leading to a library of functionalized derivatives with potential applications in drug discovery.
Experimental Protocols
The following are generalized protocols that serve as a starting point for the synthesis of novel heterocycles from this compound. Optimization of reaction conditions (solvent, temperature, catalyst, and reaction time) is crucial for achieving desired products and yields.
Protocol 1: Synthesis of a Fused Bicyclic Heterocycle via Condensation with a 1,3-Diketone
Objective: To synthesize a novel fused bicyclic heterocycle by reacting this compound with a 1,3-diketone.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone, dibenzoylmethane)
-
Anhydrous solvent (e.g., toluene, ethanol, or DMF)
-
Acid or base catalyst (e.g., p-toluenesulfonic acid, piperidine)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1 equivalent).
-
Dissolve the tetrazocane in the chosen anhydrous solvent under an inert atmosphere.
-
Add the 1,3-diketone (1 to 1.2 equivalents) to the solution.
-
Add a catalytic amount of the acid or base catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Workflow for Protocol 1
Caption: Workflow for the synthesis of fused heterocycles.
Protocol 2: N-Functionalization of this compound via Alkylation
Objective: To introduce alkyl substituents on the nitrogen atoms of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the base (4-5 equivalents) to the solution and stir.
-
Slowly add the alkyl halide (4 equivalents for full substitution, or adjust stoichiometry for partial substitution) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter off the solid byproducts (e.g., inorganic salts).
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting N-alkylated this compound derivative by column chromatography or distillation.
-
Characterize the product using spectroscopic techniques.
Data Presentation
As this is a prospective guide, specific quantitative data is not available. Researchers should meticulously record the following parameters for each experiment to build a comprehensive dataset for comparison:
| Parameter | Description | Example Data |
| Reactant Ratio | Molar ratio of this compound to the electrophile. | 1:1.1 |
| Catalyst Loading | Mol% of the catalyst used. | 5 mol% |
| Solvent | The solvent used for the reaction. | Toluene |
| Temperature (°C) | The reaction temperature. | 110 |
| Reaction Time (h) | The duration of the reaction. | 12 |
| Yield (%) | The isolated yield of the purified product. | 75% |
| ¹H NMR (ppm) | Key chemical shifts and multiplicities. | δ 7.2-7.8 (m, 10H), 4.5 (s, 4H), ... |
| ¹³C NMR (ppm) | Key chemical shifts. | δ 195.2, 135.8, 128.9, ... |
| Mass Spec (m/z) | Molecular ion peak. | [M+H]⁺ = 257.1 |
Conclusion
This compound holds significant potential as a versatile building block for the synthesis of novel and complex nitrogen-containing heterocycles. The protocols and strategies outlined in this document provide a foundational framework for researchers to explore the synthetic utility of this intriguing scaffold. Further research into the reactivity of this compound is warranted to unlock its full potential in the development of new pharmaceuticals and functional materials. Diligent data collection and characterization will be paramount in advancing this promising area of heterocyclic chemistry.
Application Notes and Protocols for the Formulation of HMX-Based Propellants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, manufacturing, and characterization of HMX-based composite propellants. The protocols outlined below are intended to serve as a guide for the development and analysis of these energetic materials in a research and development setting.
Introduction to HMX-Based Propellants
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) is a powerful and relatively insensitive high explosive that is widely used in solid rocket propellants and munitions.[1][2] HMX-based composite propellants are heterogeneous mixtures consisting of a crystalline oxidizer (HMX), a metallic fuel such as aluminum, and a polymeric binder system.[3] The binder, typically hydroxyl-terminated polybutadiene (HTPB), serves as a fuel and provides the structural integrity to the propellant grain.[4] The performance, mechanical properties, and sensitivity of these propellants can be tailored by adjusting the formulation, including the particle size of the solid ingredients and the type of binder and plasticizers used.
Propellant Formulation and Composition
The formulation of HMX-based propellants involves a careful selection of ingredients to achieve the desired ballistic, mechanical, and safety characteristics. A typical formulation consists of an oxidizer, a metallic fuel, a binder, a plasticizer, and a curing agent. Additives such as bonding agents and burn rate modifiers may also be included.
Key Components
-
Oxidizer: HMX is the primary energetic component and oxidizer. The particle size of HMX crystals significantly influences the propellant's burn rate.[5][6][7] Bimodal or trimodal distributions of HMX particle sizes are often used to achieve a high packing density and tailor the burning characteristics.
-
Metallic Fuel: Aluminum powder is a common fuel additive that increases the propellant's specific impulse and energy density.[8] The particle size of the aluminum also plays a role in the combustion efficiency and agglomeration behavior.
-
Binder System: Hydroxyl-terminated polybutadiene (HTPB) is the most widely used binder due to its excellent mechanical properties, low-temperature flexibility, and compatibility with other ingredients.[4][9] Energetic binders such as Glycidyl Azide Polymer (GAP) can be used to further enhance performance.
-
Plasticizer: Plasticizers are used to improve the processability of the propellant slurry and to enhance the mechanical properties of the cured propellant. Common plasticizers include dioctyl adipate (DOA) and isodecyl pelargonate (IDP). Energetic plasticizers can also be employed to increase the energy content.
-
Curing Agent: A curing agent, typically an isocyanate such as isophorone diisocyanate (IPDI) or toluene diisocyanate (TDI), is used to crosslink the HTPB polymer chains, forming a solid, rubbery matrix.[10][11]
Representative Formulations
The following table summarizes the compositions of two well-characterized HMX-based propellants, PBX 9501 and LX-14.
| Component | PBX 9501 (wt%) | LX-14 (wt%) |
| HMX | 95.0 | 95.5 |
| Binder | Estane | Estane |
| Plasticizer | BDNPA-F | - |
| Total | 100.0 | 100.0 |
Note: PBX 9501 is a plastic-bonded explosive with a polyurethane binder. LX-14 also utilizes an Estane thermoplastic elastomer binder.[2]
Experimental Protocols
Protocol for Slurry Mixing of HTPB/HMX Composite Propellant
This protocol describes the slurry mixing process for preparing a lab-scale batch of HTPB/HMX composite propellant.
Materials and Equipment:
-
Hydroxyl-terminated polybutadiene (HTPB) prepolymer
-
HMX (desired particle size distribution)
-
Aluminum powder
-
Plasticizer (e.g., DOA)
-
Bonding agent
-
Curing agent (e.g., IPDI)
-
Antioxidant
-
Planetary mixer with vacuum capability
-
Heating mantle or water jacket for temperature control
-
Spatulas
-
Casting mold
Procedure:
-
Binder Preparation: In the planetary mixer bowl, combine the HTPB prepolymer, plasticizer, bonding agent, and antioxidant. Mix at a controlled temperature (typically 50-60°C) for 15-30 minutes under vacuum to degas the mixture.
-
Addition of Solid Ingredients: While mixing, slowly add the aluminum powder to the binder mixture. Continue mixing until the aluminum is uniformly dispersed.
-
Gradually add the HMX crystals to the mixture. It is crucial to add the solids slowly to avoid clumping and to ensure proper wetting by the binder.
-
Continue mixing under vacuum for 60-120 minutes, or until a homogenous slurry is obtained. The mixing speed should be carefully controlled to avoid excessive shear heating.[12]
-
Addition of Curing Agent: Stop the mixer and add the pre-calculated amount of curing agent.
-
Resume mixing under vacuum for an additional 15-30 minutes to ensure uniform distribution of the curing agent.
-
Casting: The propellant slurry is now ready for casting into the desired mold.
Protocol for Curing of HTPB-Based Propellants
Curing is a critical step that determines the final mechanical properties of the propellant.
Procedure:
-
Pour the propellant slurry into the prepared mold, taking care to avoid entrapping air bubbles.
-
Place the filled mold in a temperature-controlled oven.
-
The curing temperature and time will depend on the specific formulation and the curing agent used. A typical curing cycle for an HTPB/IPDI system is 5-7 days at 60°C.[1][10]
-
After the initial curing period, the propellant may be subjected to a post-cure at a slightly higher temperature to ensure complete reaction of the curing agent.
Protocol for Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the propellant, such as decomposition temperature and heat of reaction.
Procedure:
-
Prepare a small sample (1-5 mg) of the cured propellant.
-
Place the sample in a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 50°C to 400°C).
-
Record the heat flow as a function of temperature. The resulting thermogram will show exothermic peaks corresponding to the decomposition of the energetic components.
Protocol for Impact Sensitivity Testing
Impact sensitivity is a measure of the propellant's susceptibility to initiation by impact. The Bruceton up-and-down method is a common procedure.
Procedure:
-
A small, measured amount of the propellant is placed on a standardized anvil.
-
A specified weight is dropped from a known height onto the sample.
-
The outcome (explosion or no explosion) is recorded.
-
If an explosion occurs, the drop height for the next trial is decreased. If no explosion occurs, the drop height is increased.
-
This process is repeated for a statistically significant number of trials to determine the 50% probability of initiation (H₅₀).
Protocol for Friction Sensitivity Testing
Friction sensitivity testing evaluates the response of the propellant to frictional stimuli.
Procedure:
-
A small amount of the propellant is placed on a porcelain plate.
-
A weighted porcelain peg is then drawn across the sample at a controlled speed and pressure.
-
The test is repeated with increasing weight on the peg until an initiation (spark, crackling, or explosion) is observed.
-
The friction sensitivity is reported as the load at which initiation occurs.
Protocol for Tensile Testing
Tensile testing is used to determine the mechanical properties of the cured propellant, such as tensile strength, elongation, and modulus of elasticity.
Procedure:
-
Prepare dog-bone shaped samples of the cured propellant according to a standard specification (e.g., JANNAF standard).[13]
-
Mount the sample in a universal testing machine.
-
Apply a tensile load to the sample at a constant crosshead speed (e.g., 50 mm/min) until failure.[10]
-
Record the load and displacement data to generate a stress-strain curve, from which the mechanical properties can be determined.
Data Presentation
The following tables provide a structured summary of typical data obtained from the characterization of HMX-based propellants.
Table 1: Thermal Properties from DSC Analysis
| Propellant Formulation | Onset Decomposition Temperature (°C) | Peak Exotherm Temperature (°C) | Heat of Decomposition (J/g) |
| HTPB/AP/HMX/Al | ~200 | ~280 | 4500 - 5500 |
| PBX 9501 | ~240 | ~285 | ~4000 |
Table 2: Sensitivity Data
| Propellant Formulation | Impact Sensitivity (H₅₀, cm) | Friction Sensitivity (N) |
| HTPB/AP/HMX/Al | 30 - 50 | > 240 |
| PBX 9501 | 32 | > 360 |
Table 3: Mechanical Properties from Tensile Testing
| Propellant Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| HTPB/AP/HMX/Al | 0.8 - 1.5 | 30 - 50 | 5 - 15 |
| PBX 9501 | ~2.5 | ~50 | ~50 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the formulation and characterization of HMX-based propellants.
Influence of HMX Particle Size on Burn Rate
This diagram illustrates the logical relationship between HMX particle size and the burn rate of the propellant.
References
- 1. Comparative Study on Thermal Response Mechanism of Two Binders during Slow Cook-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymer-bonded explosive - Wikipedia [en.wikipedia.org]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. ijnrd.org [ijnrd.org]
- 11. publications.drdo.gov.in [publications.drdo.gov.in]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Single-Crystal Growth of β-HMX
These application notes provide detailed protocols for the growth of high-quality single crystals of beta-Cyclotetramethylene tetranitramine (β-HMX), the most stable and dense polymorph of HMX. The quality of β-HMX crystals is critical for understanding its performance and safety characteristics. The following methods are established techniques for producing single crystals suitable for research and development in the fields of energetic materials and pharmaceuticals.
Solvent Evaporation Method
The solvent evaporation technique is a straightforward and widely used method for growing single crystals. It involves dissolving the solute in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in solute concentration and subsequent crystallization.
Experimental Protocol: Slow Solvent Evaporation
-
Material Purification: Begin with standard military grade HMX and purify it through multiple recrystallizations from distilled acetone to ensure high purity (99.5% or greater)[1][2].
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified HMX in a high-purity solvent such as acetone (99%+)[1][3][4]. The dissolution should be performed in a clean vessel, like a volumetric flask, at room temperature (approximately 293 K)[1][3][5].
-
Filtration: Filter the solution through a clean glass frit to remove any undissolved particles or impurities.
-
Crystallization: Transfer the filtered solution into a clean crystallizing dish. Cover the dish, but not tightly, to allow for slow evaporation of the solvent. Place the vessel in a location free from vibrations and significant temperature fluctuations[6]. To achieve slower evaporation rates for larger crystals, the vessel can be placed in a refrigerator or a desiccator[1][7].
-
Crystal Growth: Allow the solvent to evaporate slowly over a period of several days to weeks. The rate of evaporation will influence the resulting crystal size and quality[1].
-
Crystal Harvesting: Once crystals of the desired size have formed, carefully decant the remaining solvent. The crystals can then be gently removed and dried.
Experimental Workflow: Solvent Evaporation
Caption: Workflow for β-HMX single-crystal growth by solvent evaporation.
Slow Cooling Crystallization Method
Slow cooling crystallization is another standard method that relies on the temperature-dependent solubility of the material. A saturated solution is prepared at a higher temperature and then slowly cooled, causing the solubility to decrease and leading to crystallization. This method is particularly effective for compounds with a significant change in solubility with temperature.
Experimental Protocol: Slow Cooling
-
Material and Solvent Selection: Use purified HMX. Solvents like γ-butyrolactone are suitable for this method[8].
-
Solution Preparation: Prepare a saturated solution of HMX in the chosen solvent at an elevated temperature. For example, when using γ-butyrolactone, the solution can be heated to 110-120°C with continuous stirring to ensure complete dissolution[8].
-
Controlled Cooling: Slowly cool the saturated solution. A controlled cooling rate is crucial for growing high-quality single crystals. For instance, the solution can be cooled from 120°C to 20°C over a period of 80-90 minutes[8]. The cooling can be extended over several hours for larger crystals[9].
-
Crystal Formation: As the solution cools, it becomes supersaturated, and crystals will begin to form. Seeding the solution with small, high-quality crystals at the beginning of the cooling process can promote the growth of larger, more uniform crystals[9].
-
Crystal Harvesting and Washing: Once the target temperature is reached and crystallization is complete, the crystals are separated from the mother liquor by filtration. The collected crystals should be thoroughly washed, for example with water, to remove any residual solvent[8].
-
Drying: Dry the washed crystals to obtain the final product.
Experimental Workflow: Slow Cooling
Caption: Workflow for β-HMX single-crystal growth by slow cooling.
Seeded Growth Technique
For obtaining larger and higher quality single crystals, seeded growth is often employed in conjunction with either solvent evaporation or slow cooling methods. This technique uses small, pre-existing crystals as nucleation sites.
Experimental Protocol: Seeded Growth
-
Seed Crystal Preparation: Obtain small, high-quality seed crystals (<0.5 cm³) of β-HMX. These can be produced by spontaneous nucleation via the slow solvent evaporation method[1][2].
-
Saturated Solution Preparation: Prepare a saturated solution of purified β-HMX in a suitable solvent like acetone, DMSO, or butylacetone at a specific temperature[1].
-
Seed Introduction: Carefully introduce a seed crystal into the saturated solution. The seed crystal can be suspended in the solution using a rod or fine thread.
-
Controlled Supersaturation: Induce a state of low supersaturation to promote growth on the seed crystal rather than new nucleation. This can be achieved by:
-
Slow Evaporation: As described in section 1.1, but with the presence of a seed crystal.
-
Slow Cooling: As described in section 2.1, introducing the seed as the solution begins to cool.
-
-
Monitoring Growth: Monitor the growth of the crystal. The conditions (temperature, evaporation rate) should be kept stable to ensure uniform growth.
-
Harvesting: Once the crystal reaches the desired size, it is carefully removed from the solution and dried. Note that crystals grown from seeds can sometimes be of poorer quality than those from spontaneous nucleation due to defects forming around the seed[1].
Quantitative Data Summary
The following tables summarize quantitative data extracted from various studies on the single-crystal growth of β-HMX.
Table 1: Crystal Growth Methods and Resulting Crystal Characteristics
| Growth Method | Solvent(s) | Temperature | Typical Crystal Size | Observed Crystal Habit | Reference(s) |
| Slow Evaporation | Acetone | 293 K (Room Temp.) | 5x5x3 mm³ to 21x10x8 mm³ | Prismatic, Tabular, Columnar | [1][3] |
| Slow Cooling | γ-Butyrolactone | 120°C cooled to 20°C | 145 µm (median diameter) | Well-shaped | [8] |
| Slow Cooling | γ-Butyrolactone | 120°C cooled to 10°C | ~70 µm (median diameter) | - | [8] |
| Seeded Slow Cooling | Acetone | - | Up to 22x14x25 mm³ | Bulky Prismatic | [1] |
Table 2: Influence of Supersaturation on Crystal Habit (from Acetone)
| Supersaturation Level | Predominant Crystal Habit | Reference(s) |
| Low | Prismatic | [1][2] |
| High | Tabular and Columnar | [1][2] |
Note on Twinning: Twinning is a common occurrence in β-HMX crystals, particularly when grown from certain solvents like cyclohexanone or in seeded growth experiments[1][10]. The twin plane is identified as a (101) reflection plane[1][2]. Using acetone as a solvent has been observed to result in less twinning[10].
References
- 1. Growth and dislocation studies of β-HMX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanical properties of β-HMX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. How To [chem.rochester.edu]
- 7. unifr.ch [unifr.ch]
- 8. US4638065A - Crystallization method for HMX and RDX - Google Patents [patents.google.com]
- 9. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 1,3,5,7-Tetrazocane
Disclaimer: The large-scale synthesis of the unsubstituted 1,3,5,7-tetrazocane is not widely documented in publicly available literature. The majority of published research focuses on its energetic derivative, 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX). This guide provides troubleshooting advice and frequently asked questions based on the synthesis of the core tetrazocane ring structure, often as a precursor to HMX, and general principles of large-scale cyclic amine synthesis. The challenges and protocols will differ significantly for the non-nitrated parent compound, particularly in terms of handling, stability, and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the this compound ring system?
The most common route to the this compound ring is through the condensation of ammonia with formaldehyde. This reaction, however, can lead to the formation of hexamine (hexamethylenetetramine) as a major byproduct. Modifications of this route often involve the use of protected formaldehyde equivalents or performing the reaction under specific pH and temperature control to favor the eight-membered ring formation. Another approach involves the cyclization of linear tetraamine precursors.
Q2: What are the primary challenges in the large-scale synthesis of the this compound ring?
The primary challenges include:
-
Low Yields: Competing side reactions, particularly the formation of the thermodynamically more stable hexamine, can significantly reduce the yield of the desired tetrazocane.
-
Purification: Separating this compound from starting materials, byproducts like hexamine, and oligomeric materials can be difficult on a large scale.
-
Ring Stability: The eight-membered ring of this compound can be susceptible to ring-opening or rearrangement reactions under certain conditions, such as acidic pH or high temperatures.
-
Handling: As a cyclic polyamine, this compound may be hygroscopic and reactive towards atmospheric carbon dioxide.
Q3: How can I minimize the formation of hexamine during the synthesis?
Minimizing hexamine formation is crucial for improving the yield of this compound. Strategies include:
-
Stoichiometry Control: Precise control over the molar ratio of ammonia to formaldehyde is critical.
-
Temperature and pH Control: Running the reaction at lower temperatures and maintaining a specific pH range can favor the kinetic product (tetrazocane) over the thermodynamic product (hexamine).
-
Use of Templates: In some synthetic methodologies, metal ions can act as templates to promote the formation of the desired macrocycle.
Q4: What are the recommended purification methods for this compound on a large scale?
Large-scale purification can be challenging. Potential methods include:
-
Fractional Crystallization: If there is a significant difference in the solubility of this compound and its byproducts in a suitable solvent, fractional crystallization can be an effective method.
-
Chromatography: While challenging to scale up, column chromatography using an appropriate stationary phase (e.g., alumina or silica gel) and eluent system may be necessary to achieve high purity.
-
Sublimation: If the compound is thermally stable, vacuum sublimation could be a viable purification technique.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of this compound | Incorrect stoichiometry of reactants. | Verify the molar ratios of ammonia and formaldehyde. Ensure accurate measurement and dispensing on a large scale. |
| Reaction temperature is too high, favoring hexamine formation. | Lower the reaction temperature and implement precise temperature control throughout the process. | |
| Incorrect pH of the reaction mixture. | Monitor and adjust the pH of the reaction mixture to the optimal range for tetrazocane formation. | |
| Product is contaminated with hexamine | Reaction conditions favor the formation of the six-membered ring. | Re-evaluate and optimize reaction parameters (temperature, pH, reaction time). |
| Inefficient purification. | Improve the purification method. Consider multi-step crystallization or preparative chromatography. | |
| Product degrades upon storage | Hygroscopic nature and reactivity with atmospheric CO2. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a desiccated environment. |
| Residual acidic or basic impurities catalyzing decomposition. | Ensure the final product is thoroughly washed and neutralized before drying and storage. | |
| Difficulty in isolating the product from the reaction mixture | High solubility of the product in the reaction solvent. | Explore different solvent systems for the reaction and for precipitation/crystallization. |
| Formation of an oil or intractable solid instead of a crystalline product. | Adjust the concentration of the reaction mixture. Seeding with a small crystal of pure product might induce crystallization. |
Experimental Protocols
Note: The following are generalized protocols and should be adapted and optimized for specific large-scale production requirements.
Protocol 1: Controlled Condensation of Ammonia and Formaldehyde
-
Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a controlled-rate addition funnel is used. The reactor is purged with an inert gas (e.g., nitrogen).
-
Reactant Preparation: A solution of aqueous ammonia is cooled to 0-5 °C in the reactor. A solution of formaldehyde is prepared in a separate vessel.
-
Controlled Addition: The formaldehyde solution is added dropwise to the cooled ammonia solution over a period of several hours, maintaining the reaction temperature below 10 °C.
-
Reaction Monitoring: The reaction is monitored by a suitable analytical technique (e.g., GC-MS or LC-MS) to determine the ratio of this compound to hexamine.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then subjected to purification.
-
Purification: The crude product is purified by fractional crystallization from a suitable solvent (e.g., ethanol or a mixture of solvents).
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Technical Support Center: Bachmann Process for HMX Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetraazocine (HMX) through the Bachmann process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My HMX yield is lower than expected, around 40-50%. What are the primary factors I should investigate to improve it?
A1: A lower-than-expected yield in the Bachmann process is a common issue. Several key parameters critically influence the HMX yield. You should systematically investigate the following:
-
Reactant Ratios and Quality: The molar ratios of hexamine, ammonium nitrate, nitric acid, and acetic anhydride are crucial. Ensure you are using optimized ratios. The purity of your reagents, especially the concentration of nitric acid, is paramount. Using nitric acid with a strength greater than 99% has been shown to improve yields.[1]
-
Temperature Control: The Bachmann process is highly exothermic, and precise temperature control is essential. For HMX production, a reaction temperature of around 44°C is typically maintained.[2][3] Deviations can significantly alter the product ratio, favoring the formation of RDX or increasing the production of undesirable by-products.
-
Reaction Time (Residence Time): The duration of the nitrolysis reaction and the subsequent aging period affect the final yield. An optimal residence time ensures the complete conversion of intermediates to HMX.[1]
-
Mixing and Addition Rate: The rate at which reactants are mixed can influence local temperature and concentration gradients, impacting the reaction pathway. A gradual and controlled addition of reactants is recommended.[2]
Q2: What is the expected HMX to RDX ratio in a typical Bachmann process, and how can I influence it to favor HMX?
A2: In the standard Bachmann process, HMX is often a by-product, with RDX being the major product. RDX produced via this method typically contains 8-12% HMX.[2][4] However, the process can be modified to significantly increase the HMX yield.
To favor the formation of HMX over RDX, you should adjust the following conditions:
-
Milder Reaction Conditions: The formation of HMX is generally favored under milder conditions compared to RDX synthesis. This primarily involves maintaining a lower reaction temperature, around 44°C.[3][5]
-
Adjusting Reactant Concentrations: The relative amounts of RDX and HMX can be varied by adjusting the quantities of ammonium nitrate and acetic anhydride.[5] While specific optimal ratios can vary, a systematic study of these ratios is recommended to maximize HMX production.[1]
Q3: I am observing a significant amount of by-products and impurities in my final product. How can I minimize their formation and purify the HMX?
A3: The Bachmann process can produce several by-products. Minimizing their formation and subsequent purification are key to obtaining high-purity HMX.
-
Minimizing By-product Formation:
-
Strict temperature control is the most critical factor. Overheating can lead to decomposition and the formation of various side products.[6]
-
Ensure the use of high-purity reagents. Water content, in particular, should be minimized by using concentrated nitric acid and sufficient acetic anhydride.
-
-
Purification of HMX:
-
Digestion: After the initial reaction, the product slurry is often "digested" by adding water and heating to around 90-100°C. This process helps to hydrolyze and dissolve some of the unwanted by-products.[2][3]
-
Recrystallization: The most effective method for purifying HMX is recrystallization from a suitable solvent, such as acetone or acetonitrile.[1][2] This will help remove residual RDX and other impurities.
-
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the impact of key reaction parameters on HMX yield based on reported findings.
| Parameter | Condition | Expected HMX Yield | Notes |
| Nitric Acid Concentration | >99% | 60-65%[1] | High acid strength is crucial for efficient nitrolysis. |
| Standard Concentrated | 55-60%[2][4] | Lower concentrations can lead to reduced yields. | |
| Reaction Temperature | 44°C | 55-65%[1][2] | Optimal temperature for favoring HMX over RDX. |
| > 60°C | Lower HMX yield | Higher temperatures favor RDX formation.[3] | |
| Reactant Ratios | Optimized | 60-65%[1] | Systematic study is required to find the optimal ratios of hexamine, ammonium nitrate, and acetic anhydride.[1][5] |
| Non-Optimized | 40-55% | Sub-optimal ratios can significantly decrease the yield. | |
| Overall Process | Fully Optimized Bachmann | ~64% (max reported)[6] | Represents the upper limit for HMX yield from hexamine feed in this process. |
| Modified Bachmann | 55-60%[4] | A common achievable yield with process modifications. |
Experimental Protocols
Protocol 1: General Procedure for the Bachmann Process Modified for HMX Production
This protocol outlines a laboratory-scale synthesis aimed at maximizing HMX yield.
-
Reactor Setup: Assemble a thermostated reactor equipped with a mechanical stirrer, a thermometer, and addition funnels for reactant solutions. Ensure the reactor's temperature can be precisely maintained at 44°C.[2]
-
Reactant Preparation:
-
Solution A: Prepare a solution of hexamine in glacial acetic acid.
-
Solution B: Prepare a solution of ammonium nitrate in concentrated nitric acid (>99%).
-
-
Reaction Initiation:
-
Add an initial charge of glacial acetic acid and a portion of acetic anhydride to the reactor and bring the temperature to 44°C.[2]
-
-
Reactant Addition:
-
Gradually and simultaneously add Solution A and Solution B to the reactor over a period of 15-20 minutes.
-
Concurrently, add the remaining acetic anhydride. Maintain a constant temperature of 44°C throughout the addition. The reaction is highly exothermic, so careful monitoring and cooling are necessary.[2][6]
-
-
Aging:
-
Once the addition is complete, allow the reaction mixture to age for a specified period (e.g., 60 minutes) at 44°C with continuous stirring. A thick white slurry of the product should form.[2]
-
-
Quenching and Digestion:
-
Pour the reaction mixture into a beaker containing crushed ice or cold water to quench the reaction.
-
Heat the resulting mixture to 90-100°C for 30-60 minutes to digest the product and dissolve impurities.[2]
-
-
Isolation and Purification:
-
Cool the mixture and filter the solid product under vacuum.
-
Wash the product thoroughly with water until the washings are neutral.
-
For further purification, recrystallize the crude HMX from hot acetone.[2]
-
Dry the purified product.
-
Visualizations
Caption: Experimental workflow for the modified Bachmann process to synthesize HMX.
Caption: Key factors influencing the improvement of HMX yield in the Bachmann process.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - HMX via Bachmann route - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for HMX - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 6. US6194571B1 - HMX compositions and processes for their preparation - Google Patents [patents.google.com]
Technical Support Center: Controlling Polymorphism in HMX Crystallization
Welcome to the technical support center for controlling polymorphism in Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common polymorphs of HMX and which one is the most desirable?
A1: HMX is known to exist in four different polymorphic forms: α, β, γ, and δ. The β-polymorph is generally the most desirable form for many applications as it is the most stable and has the highest density, which is a critical factor for the energy content of the energetic material.[1] The γ-form is a hydrate and is considered metastable.[2][3] The α and δ forms are also less stable than the β form.[2]
Q2: I am obtaining the metastable α-polymorph instead of the β-polymorph. What are the potential causes and solutions?
A2: The formation of the metastable α-polymorph can be influenced by several factors, including the choice of solvent and the cooling rate during crystallization.[4]
Troubleshooting Steps:
-
Solvent Selection: The solvent plays a crucial role in determining the resulting polymorph. Some solvents may favor the formation of the α-polymorph. It is recommended to use solvents known to yield the β-polymorph, such as γ-butyrolactone.[5] The presence of certain solvents like acetone in γ-butyrolactone can help prevent the formation of solvent-HMX complexes.[1]
-
Cooling Rate: Rapid cooling can sometimes lead to the crystallization of metastable polymorphs. A slower, controlled cooling rate generally favors the formation of the more stable β-polymorph.[4][5]
-
Additives: The introduction of specific additives can help direct the crystallization towards the β-polymorph. For instance, trace amounts of H+ have been shown to accelerate the nucleation and growth rate of the β form.[6]
-
Seeding: Introducing seed crystals of β-HMX into the solution can promote the growth of the desired polymorph and can lead to a coarser product.[5]
Q3: My HMX crystals have a low density and appear opaque. What is the likely cause and how can I improve the crystal quality?
A3: Low crystal density and opacity are often indicative of solvent inclusions within the crystals.[5] These internal defects can act as "hot spots" and increase the sensitivity of the energetic material.[5]
Troubleshooting Steps:
-
Optimize Cooling Rate: A very high cooling rate can lead to the entrapment of solvent within the growing crystals. Decreasing the cooling rate can improve crystal quality by allowing more time for the molecules to arrange in the crystal lattice.[5]
-
Stirring Speed: The agitation of the solution can influence crystal quality. An increase in stirrer speed can sometimes lead to a slight increase in mean particle size but may also broaden the particle size distribution.[5]
-
Solvent Choice: Certain solvents are more prone to forming inclusions. For example, crystallization from dimethylformamide (DMF) can result in the formation of HMX-DMF complexes with lower density.[5] Propylene carbonate has been shown to produce crystals with high density, close to the theoretical value, and thus with fewer inclusions.[5][7]
-
Drowning-Out Substance: The addition of a small amount of a drowning-out substance, like water, can initiate nucleation and lead to particles with higher density.[5]
Q4: How can I control the particle size of my HMX crystals?
A4: Particle size can be controlled by manipulating several experimental parameters.
Control Strategies:
-
Cooling Rate: A slower cooling rate generally results in larger mean particle sizes. For instance, a 6-hour cooling period can produce a mean particle size of around 500 µm, while a 3-hour period may result in a size of 320 µm.[5]
-
Precipitation: Very fine particles (5-35 µm) can be obtained by precipitating HMX from a solution (e.g., in γ-butyrolactone) by adding an anti-solvent like water.[5]
-
Ultrasonic Irradiation: While ultrasound can promote the polymorphic transformation to β-HMX, prolonged exposure can lead to smaller particle sizes.[6] By combining short-duration ultrasonic irradiation with a trace additive like H+, it is possible to control the transformation process and obtain a range of mean sizes from 20 to 340 μm.[6]
-
Seeding: Seeding the solution with existing crystals can lead to a coarser product with a larger mean particle size (e.g., 900 µm).[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Undesired Polymorph (e.g., α, γ, or δ) | - Inappropriate solvent selection.- Rapid cooling rate.- Absence of directing agents. | - Utilize solvents known to favor β-HMX (e.g., γ-butyrolactone).- Employ a slower, controlled cooling profile.- Introduce seed crystals of β-HMX.- Consider the use of additives like trace H+ to promote β-form nucleation.[6] |
| Low Crystal Density / Solvent Inclusions | - High cooling rate.- Formation of solvent-HMX complexes.- Inefficient stirring. | - Decrease the cooling rate.- Select a solvent less prone to complex formation (e.g., propylene carbonate).[5][7]- Optimize stirrer speed.- Use a drowning-out substance (e.g., a small amount of water) to initiate nucleation.[5] |
| Inconsistent Particle Size Distribution | - Uncontrolled nucleation.- Prolonged exposure to external energy sources (e.g., ultrasound). | - Control the cooling rate; slower rates generally yield larger crystals.[5]- For fine particles, use a precipitation method with an anti-solvent.[5]- If using ultrasound, optimize the duration of exposure.[6]- Employ seeding to achieve a coarser product.[5] |
| Formation of Twinned Crystals | - Solvent effects. | - The tendency for twinning is solvent-dependent. HMX grown from cyclohexanone shows significant twinning, whereas acetone reduces it.[1] |
Quantitative Data Summary
Table 1: Influence of Solvent on HMX Crystal Properties
| Solvent | Observed Polymorph | Crystal Characteristics | Density (g/cm³) | Reference |
| Propylene Carbonate | β | Desired shape, size, purity, and surface properties. | High, near theoretical value. | [5][7] |
| γ-Butyrolactone | β | No detectable α-HMX. Can form a 1:1 complex that is removed upon drying. | - | [1][5] |
| Cyclohexanone | β | High tendency for twinning. | - | [1] |
| Acetone | - | Less twinning. | - | [1] |
| Dimethylformamide (DMF) | - | Forms HMX-DMF complexes. Spherical shape and smooth surface. | Lower (e.g., 1.612 g/cm³). | [5] |
Table 2: Characterization Techniques for HMX Polymorphs
| Technique | Purpose | Reference |
| Powder X-Ray Diffraction (PXRD) | Polymorph identification and quantification. | [8][9][10] |
| Fourier Transform Infrared (FTIR) Spectroscopy | Polymorph characterization. | [2][9] |
| Raman Spectroscopy | Polymorph characterization. | [2] |
| Differential Scanning Calorimetry (DSC) | Thermal analysis, identification of phase transitions. | [3][10] |
| Thermogravimetric Analysis (TGA) | Thermal stability analysis. | [2] |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis. | [2][11] |
| Scanning Electron Microscopy (SEM) | Crystal morphology visualization. | [2] |
| Terahertz Time-Domain Spectroscopy (THz-TDS) | Monitoring thermally induced polymorphic transitions. | [12] |
Experimental Protocols
Protocol 1: Cooling Crystallization for β-HMX
This protocol is a general guideline for obtaining β-HMX via cooling crystallization.
-
Dissolution: Dissolve crude HMX in a suitable solvent (e.g., γ-butyrolactone) at an elevated temperature (e.g., 110-120°C) to achieve a saturated or near-saturated solution.[13]
-
Cooling: With continuous stirring, gradually lower the temperature of the solution to between +20°C and -10°C. The cooling rate can be varied to control particle size, for example, starting at 0.1°C/min and increasing to 1°C/min towards the end of the crystallization.[13]
-
Seeding (Optional): To promote the growth of β-HMX and obtain a coarser product, introduce seed crystals of β-HMX when the solution becomes supersaturated during cooling.[5]
-
Filtration: Once crystallization is complete, filter the solid product from the mother liquor.
-
Washing: Wash the collected crystals thoroughly, for instance with water, to remove any residual solvent and prevent the formation of HMX-solvent complexes.[13]
-
Drying: Dry the purified crystals under appropriate conditions (e.g., vacuum drying).
Protocol 2: Solvent/Anti-Solvent Precipitation for Fine HMX Particles
This method is suitable for producing fine HMX particles.
-
Dissolution: Prepare a solution of HMX in a suitable solvent (e.g., γ-butyrolactone or acetone).
-
Precipitation: Rapidly mix the HMX solution with a larger volume of an anti-solvent (e.g., water) under vigorous stirring.[13]
-
Filtration and Washing: Filter the precipitated product and wash it with the anti-solvent to remove the original solvent.
-
Drying: Dry the fine HMX particles.
Visualizations
Caption: Cooling Crystallization Workflow for β-HMX.
Caption: Factors Influencing HMX Polymorphism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 6. Facilitating polymorphic crystallization of HMX through ultrasound and trace additive assistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of HMX crystals with high internal quality by cooling crystallization [publica.fraunhofer.de]
- 8. Size, Morphology and Crystallinity Control Strategy of Ultrafine HMX by Microfluidic Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facilitating polymorphic crystallization of HMX through ultrasound and trace additive assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for HMX - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Kinetic analysis of thermally induced polymorphic transition in HMX using terahertz spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US4638065A - Crystallization method for HMX and RDX - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,3,5,7-Tetrazocane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1,3,5,7-tetrazocane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound derivatives like HMX and its precursors?
A1: The impurities largely depend on the specific synthesis route. However, some common contaminants include:
-
Related Ring Structures: In the synthesis of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), a common impurity is hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), especially when using the Bachmann process, where it can be present at around 20%.[1] Similarly, when synthesizing 1,3,5,7-Tetraacetyl-1,3,5,7-tetraazacyclooctane (TAT), a precursor to HMX, 1,3,5-triacetyl-hexahydro-s-triazine (TRAT) is a major byproduct.[2]
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Reaction Intermediates and Starting Materials: In the synthesis of 1-acetyloctahydro-3,5,7-trinitro-1,3,5,7-tetrazocine (SEX), the crude product can be contaminated with up to 50% of 1,5-diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine (DADN) and HMX.[3][4]
-
Isomers and Byproducts: Less stable isomers and other undesired reaction products can also be present.
Q2: What are the primary methods for purifying crude this compound derivatives?
A2: The primary purification methods are:
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Column Chromatography: This is a highly effective method for separating closely related compounds. For instance, open column chromatography on silica gel is used to purify 1-acetylhexahydro-3,5-dinitro-1,3,5-triazine (TAX) from RDX contamination.[3] Hot column chromatography has been successfully employed for the purification of SEX from DADN.[4]
-
Preparative High-Pressure Liquid Chromatography (HPLC): HPLC is used for achieving high purity, especially for separating compounds that are difficult to resolve by other means. It has been used for the final purification step of SEX from HMX and for separating TAT from TRAT.[2][4]
-
Recrystallization/Adduct Formation: This method involves dissolving the crude product in a suitable solvent and allowing the desired compound to crystallize, leaving impurities in the solution. A specific application of this principle involves the formation of a molecular adduct of HMX with agents like dimethylformamide, which can be isolated and then decomposed to yield purified HMX.[1]
-
Soxhlet Extraction: This technique can be used for the initial enrichment of the desired product, although it may not be sufficient to achieve high purity on its own. For example, Soxhlet extraction of crude SEX with ethyl acetate resulted in a maximum purity of 80%.[3]
-
Chemical Treatment: In some cases, impurities can be selectively removed by chemical reaction. For instance, RDX can be removed from crude HMX by alkaline hydrolysis, as RDX is more susceptible to this reaction than HMX.[1]
Troubleshooting Guides
Issue 1: Poor separation of the desired tetrazocane derivative from a closely related impurity (e.g., HMX from RDX).
| Possible Cause | Suggested Solution |
| Inappropriate purification technique. | Recrystallization alone may be insufficient. Consider using column chromatography or preparative HPLC for better resolution. |
| Incorrect stationary or mobile phase in column chromatography. | For nitramine separations like TAX from RDX, silica gel is a suitable stationary phase. An eluent system of 1:1 nitromethane/dichloromethane has been shown to be effective.[3] Experiment with solvent polarity to optimize separation. |
| Co-crystallization of the impurity with the product. | Attempt purification via adduct formation. For HMX, forming an adduct with dimethylformamide can facilitate separation.[1] |
| The impurity is more susceptible to chemical reaction. | If applicable, use a selective chemical treatment. For removing RDX from HMX, controlled alkaline hydrolysis can be employed.[1] |
Issue 2: The purity of the product does not improve significantly after initial purification attempts like Soxhlet extraction.
| Possible Cause | Suggested Solution |
| The impurities have very similar solubility to the product in the extraction solvent. | Soxhlet extraction is a good initial step but may not be sufficient for high purity. Follow up with a more selective technique like column chromatography or preparative HPLC. For crude SEX that is ~80% pure after extraction, further purification by chromatography is necessary.[3] |
| The product and impurities form a complex mixture. | A multi-step purification approach may be required. For instance, an initial extraction followed by column chromatography to remove one type of impurity, and then preparative HPLC for final polishing. |
Quantitative Data Summary
| Compound | Common Impurities | Crude Purity | Purification Method | Achieved Purity | Reference |
| TAX | RDX | 94.5% (5.5% RDX) | Open column chromatography (silica gel, 1:1 nitromethane/dichloromethane) | 99.9+% | [3] |
| SEX | DADN, HMX | 50% | Hot column chromatography (silica gel, nitromethane) followed by preparative HPLC | 99.9+% | [4] |
| HMX | RDX | ~80% | Adduct formation with dimethylformamide | Not specified | [1] |
| TAT | TRAT | Not specified | Semi-preparative HPLC | >97% | [2] |
Experimental Protocols
Protocol 1: Purification of Crude TAX by Open Column Chromatography
Objective: To remove RDX from crude TAX.
Materials:
-
Crude TAX containing RDX
-
Silica gel (for column chromatography)
-
Nitromethane
-
Dichloromethane
-
Glass chromatography column
-
Elution flasks
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in a 1:1 mixture of nitromethane and dichloromethane.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude TAX in a minimum amount of the 1:1 nitromethane/dichloromethane eluent.
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Carefully load the dissolved sample onto the top of the silica gel bed.
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Begin eluting the column with the 1:1 nitromethane/dichloromethane solvent mixture.
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Collect fractions and monitor the separation using an appropriate analytical technique (e.g., TLC or HPLC).
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Combine the fractions containing the pure TAX.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified TAX.
Protocol 2: Purification of Crude HMX via Adduct Formation
Objective: To purify crude HMX containing impurities.
Materials:
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Crude HMX
-
Dimethylformamide (DMF)
-
Water
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the impure HMX in dimethylformamide, heating as necessary to achieve a clear solution. This drives off any water and acetic acid.
-
Filter the hot solution to remove any insoluble materials.
-
Allow the filtrate to cool to room temperature with stirring to precipitate the HMX-DMF addition compound.
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Filter the precipitated addition compound and wash it with small portions of cold dimethylformamide, followed by water.
-
Suspend the washed addition compound in water and heat to just below boiling to regenerate the HMX.
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Filter the regenerated HMX and dry at 80°C to obtain the purified product.[1]
Visualizations
Caption: Workflow for the purification of crude TAX.
Caption: Purification of crude HMX via adduct formation.
Caption: Troubleshooting logic for poor separation.
References
Technical Support Center: Optimizing Nitrolysis of Hexamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitrolysis of hexamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of optimizing reaction conditions for the nitrolysis of hexamine?
Optimizing reaction conditions for the nitrolysis of hexamine is crucial for maximizing the yield and purity of the desired product, typically Cyclotrimethylenetrinitramine (RDX), while ensuring the safety of the procedure. Key factors to control include temperature, nitric acid concentration, and the molar ratio of reactants.
Q2: What are the main reactants and their roles in the direct nitrolysis of hexamine?
The primary reactants in the direct nitrolysis of hexamine are:
-
Hexamine (Hexamethylenetetramine): The starting material and source of the carbon and nitrogen backbone for the RDX molecule.
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Nitric Acid (HNO₃): The nitrating agent that introduces nitro groups onto the hexamine structure. The concentration of nitric acid is a critical parameter influencing the reaction's efficiency and the product's yield.
Q3: What is the Bachmann process and how does it differ from direct nitrolysis?
The Bachmann process is a widely used industrial method for synthesizing RDX. It differs from direct nitrolysis by the inclusion of acetic anhydride and ammonium nitrate.[1][2] This process is known for providing better yields and reducing the formation of byproducts.[1] The presence of acetic anhydride helps to scavenge water produced during the reaction, which can otherwise dilute the nitric acid and reduce its effectiveness.[2]
Q4: What are the common side products in the nitrolysis of hexamine?
A common impurity resulting from RDX synthesis is HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine). The relative amounts of HMX can be influenced by the synthetic route and reaction conditions. Additionally, various linear nitramines and other degradation products can be formed, especially under non-optimal conditions.
Q5: How can the purity of the final product be improved?
Purification of the crude product is typically achieved through recrystallization. Acetone is a commonly used solvent for this purpose.[3] The process involves dissolving the crude product in a suitable solvent and then allowing it to crystallize, leaving impurities behind in the solution. Washing the filtered product with cold water or a solvent like acetone can also help remove residual acids and other impurities.[3][4]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Yield | 1. Incorrect Nitric Acid Concentration: Using nitric acid with a concentration that is too low can significantly reduce the yield.[3] 2. Poor Temperature Control: Allowing the temperature to rise excessively can lead to side reactions and decomposition of the product.[4] 3. Presence of Water: Water in the reaction mixture dilutes the nitric acid and promotes hydrolysis, leading to lower yields.[3] 4. Inadequate Reaction Time: The reaction may not have proceeded to completion. | 1. Use highly concentrated nitric acid (typically 90% or higher) for optimal results.[4] 2. Maintain the recommended temperature range throughout the addition of reactants and the subsequent reaction period. This often requires an ice bath or other cooling methods.[4] 3. Ensure all glassware is dry and, if using a method like the Bachmann process, that sufficient acetic anhydride is used to scavenge any water.[2] 4. Allow for the specified reaction time at the appropriate temperature to ensure complete conversion. |
| Runaway Reaction | 1. Rapid Addition of Reactants: Adding the hexamine or other reagents too quickly to the nitric acid can cause a rapid and uncontrollable increase in temperature.[4] 2. Inadequate Cooling: Insufficient cooling capacity to dissipate the heat generated by the exothermic reaction. 3. Localized Hotspots: Poor stirring can lead to localized areas of high temperature, which can initiate a runaway reaction. | 1. Add reactants slowly and incrementally, carefully monitoring the temperature at all times.[4] 2. Ensure a robust cooling system is in place, such as a well-maintained ice bath, and that the reaction vessel is adequately submerged. 3. Use efficient and continuous stirring to maintain a homogeneous temperature throughout the reaction mixture. |
| Product Contamination | 1. Formation of Byproducts: Suboptimal reaction conditions can favor the formation of impurities like HMX. 2. Incomplete Reaction: Unreacted starting materials or intermediates may remain in the final product. 3. Trapped Acid: Residual nitric acid can be trapped within the product crystals.[3] | 1. Strictly adhere to the optimized reaction parameters (temperature, concentration, etc.) to minimize byproduct formation. 2. Ensure the reaction goes to completion by allowing for the full reaction time. 3. Thoroughly wash the product after filtration, and consider recrystallization to remove trapped acids and other impurities.[3] |
Quantitative Data
Table 1: Effect of Nitric Acid Concentration on RDX Yield (Direct Nitrolysis)
| Nitric Acid Concentration (%) | Approximate RDX Yield (%) | Notes |
| 98-100 | Can be difficult to control, risk of runaway reaction. | High concentration can lead to violent oxidation.[5] |
| 92 | 60-68 | Considered a more optimal concentration for higher yields in direct nitrolysis.[4] |
| 88 | ~40 | Maximum yields of about 40% are achievable with a sufficiently high molar ratio of nitric acid to hexamine.[6][7] |
| 80 | 30-40 | Requires a longer reaction time (e.g., two hours).[3] |
| 68 | Very low | Commercial grade nitric acid at this concentration provides some yield but is not optimal.[3] |
Experimental Protocols
Protocol 1: Direct Nitrolysis of Hexamine to RDX
This protocol is a generalized representation and should be adapted and performed with extreme caution by qualified personnel in a controlled laboratory setting.
-
Preparation: Cool the required volume of concentrated nitric acid (e.g., 98%) to 0°C in an ice bath.[3]
-
Addition of Hexamine: Slowly and incrementally add finely powdered hexamine to the cold, stirred nitric acid. The temperature must be carefully monitored and maintained below a specified limit (e.g., 10-15°C) throughout the addition.[1][4]
-
Reaction: Once all the hexamine has been added, allow the mixture to react at a controlled temperature (e.g., warming to room temperature and then holding at a specific temperature like 50°C for a short period) to ensure the reaction goes to completion.[3]
-
Precipitation: Pour the reaction mixture into a large volume of cold water or crushed ice to precipitate the crude RDX.[4]
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Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water to remove residual acid. Further washing with a solvent like acetone can be performed.[3][4]
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Purification: Recrystallize the crude product from a suitable solvent, such as acetone, to improve purity.[3]
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Drying: Carefully dry the purified product.
Visualizations
Caption: General Experimental Workflow for Hexamine Nitrolysis.
Caption: Troubleshooting Low Yield in Hexamine Nitrolysis.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - First RDX synthesis and questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Reducing the Sensitivity of HMX-Based Energetic Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on reducing the sensitivity of HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for reducing the sensitivity of HMX?
A1: The primary methods for reducing the sensitivity of HMX include:
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Coating and Microencapsulation: Encapsulating HMX crystals with a layer of a less sensitive material, such as polymers or other explosives like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), can reduce sensitivity by providing a protective barrier.
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Polymer-Bonded Explosives (PBXs): Incorporating HMX into a polymer matrix with a binder and often a plasticizer is a common and effective method for desensitization. The binder cushions the HMX crystals, reducing the likelihood of "hot spot" formation under stimulus.
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Co-crystallization: Forming co-crystals of HMX with other less sensitive energetic materials or inert compounds can alter the crystal structure and reduce sensitivity.
-
Crystal Morphology and Size Control: Modifying the size and shape of HMX crystals can significantly impact their sensitivity. For instance, smaller, more spherical particles tend to be less sensitive.
Q2: How does the choice of binder affect the sensitivity of an HMX-based PBX?
A2: The binder in a Polymer-Bonded Explosive (PBX) plays a crucial role in reducing sensitivity by coating the explosive crystals and absorbing mechanical energy. The effectiveness of a binder depends on its chemical and mechanical properties. For example, fluoropolymers like Viton-A are commonly used due to their excellent thermal stability and compatibility with HMX. The binder's ability to adhere to the HMX crystals and its viscoelastic properties are key factors in its desensitizing efficiency.
Q3: What is the role of a plasticizer in reducing HMX sensitivity?
A3: Plasticizers are added to PBX formulations to increase the flexibility and workability of the binder. This enhanced flexibility allows the binder to better absorb and dissipate energy from impacts or friction, thereby reducing the sensitivity of the HMX. Plasticizers can also improve the processing characteristics of the PBX. However, the compatibility of the plasticizer with both the binder and HMX is critical to avoid long-term stability issues.
Q4: Can the polymorphic form of HMX influence its sensitivity?
A4: Yes, the polymorphic form of HMX has a significant impact on its sensitivity. HMX can exist in several polymorphic forms, with the β-form being the most stable and least sensitive. The α and δ forms are more sensitive to impact and friction. Therefore, controlling the crystallization process to favor the formation of the β-polymorph is a key strategy for producing less sensitive HMX-based materials.
Troubleshooting Guides
Issue 1: Unexpectedly high sensitivity in a newly formulated PBX.
-
Question: We formulated an HMX-based PBX with a Viton-A binder, but the impact and friction sensitivity are higher than expected. What could be the cause?
-
Answer: Several factors could contribute to this issue:
-
Poor Coating Quality: Inadequate coating of the HMX crystals by the binder can leave exposed surfaces, leading to higher sensitivity. This can be caused by improper mixing, incorrect solvent-to-binder ratio, or too rapid solvent removal during the slurry coating process.
-
Crystal Defects: The pressing process used to form the PBX pellets can introduce microcracks and other defects in the HMX crystals, which can act as hot spots and increase sensitivity.
-
Binder-Explosive Incompatibility: While Viton-A is generally compatible with HMX, impurities in either material or improper processing conditions can lead to poor adhesion and reduced desensitization.
-
Incorrect Polymorph: If the processing conditions inadvertently caused a phase transition from the less sensitive β-HMX to the more sensitive α or δ forms, this would increase the overall sensitivity.
-
Issue 2: Inconsistent or non-uniform coating of HMX crystals.
-
Question: During the solvent-slurry coating process, we are observing agglomeration of HMX particles and uneven binder distribution. How can we improve the coating uniformity?
-
Answer: To improve coating uniformity:
-
Optimize Stirring Speed: The agitation rate during the slurry process is critical. Too low a speed can lead to settling and agglomeration, while too high a speed can cause particle attrition.
-
Control Lacquer Addition Rate: The binder solution (lacquer) should be added slowly and drop-wise to the HMX slurry to ensure even distribution and prevent localized precipitation of the binder.
-
Solvent Selection: The choice of solvent for the binder is important. The solvent should be a good solvent for the binder but a non-solvent for HMX. The rate of solvent evaporation also plays a role in the final coating morphology.
-
Use of Surfactants: In some cases, the addition of a small amount of a suitable surfactant can improve the wetting of the HMX crystals by the binder solution.
-
Issue 3: Formation of voids and cracks in pressed PBX pellets.
-
Question: After pressing our PBX molding powder, we are finding significant voids and cracks in the final pellets. How can we minimize these defects?
-
Answer: The presence of voids and cracks is a common issue and can significantly increase sensitivity. To mitigate this:
-
Optimize Pressing Parameters: The pressure, temperature, and duration of the pressing cycle need to be carefully controlled. Applying pressure too quickly can trap air, leading to voids.
-
Molding Powder Quality: The flowability and particle size distribution of the PBX molding powder are important. A free-flowing powder with a good particle size distribution will pack more efficiently.
-
Vacuum Pressing: Pressing under a vacuum can help to remove trapped air and reduce the formation of voids.
-
Binder Content and Plasticizer: The amount and properties of the binder and plasticizer can affect the compressibility of the molding powder. A well-plasticized binder will flow better under pressure, leading to a denser, less porous pellet.
-
Quantitative Data on HMX Sensitivity Reduction
Table 1: Effect of Coating on the Sensitivity of HMX
| Coating Material | Coating Method | Impact Sensitivity (H50, cm) | Friction Sensitivity (Explosion Probability, %) |
| Raw HMX | - | 25 | 80 |
| HMX/TNT | Solvent/non-solvent | 35 | 40 |
| HMX/TATB | Slurry Coating | 45 | 20 |
| HMX/Viton-A (5%) | Slurry Coating | 52 | 16 |
| HMX/Nitrocellulose (3%) | Slurry Coating | 48 | 24 |
Table 2: Influence of Binders and Plasticizers on HMX Sensitivity in PBXs
| Binder System | Plasticizer | Impact Sensitivity (H50, cm) | Friction Sensitivity (N) |
| HMX/Viton-A | None | 52 | 120 |
| HMX/Estane | BDNPA/F | 65 | 160 |
| HMX/HTPB | DOA | 70 | 180 |
| HMX/Nitrocellulose | CEF | 58 | 140 |
BDNPA/F: bis(2,2-dinitropropyl)acetal/formal, DOA: Dioctyl adipate, CEF: Tris(2-chloroethyl) phosphate
Detailed Experimental Protocols
Protocol 1: Preparation of a Polymer-Bonded Explosive (PBX) by Solvent-Slurry Coating
This protocol describes the preparation of an HMX/Viton-A PBX.
Materials and Equipment:
-
HMX (β-polymorph)
-
Viton-A (or other suitable binder)
-
Acetone (or other suitable solvent for the binder)
-
Deionized water
-
Jacketed reaction vessel with a stirrer
-
Dropping funnel
-
Heating/cooling circulator
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Prepare the HMX Slurry: Add a known quantity of HMX to deionized water in the jacketed reaction vessel to form a slurry (e.g., 10% w/w HMX). Begin stirring at a moderate speed (e.g., 300 rpm). Heat the slurry to a controlled temperature (e.g., 60°C) using the heating circulator.
-
Prepare the Binder Solution (Lacquer): Dissolve the Viton-A binder in acetone to create a solution of a specific concentration (e.g., 5% w/w).
-
Coating Process: Slowly add the binder solution drop-wise to the heated HMX slurry using the dropping funnel over a period of 30-60 minutes while maintaining constant stirring and temperature.
-
Solvent Removal: After the complete addition of the binder solution, slowly increase the temperature of the slurry to evaporate the acetone. The acetone can be collected via a condenser.
-
Cooling and Filtration: Once all the acetone has been removed, cool the slurry to room temperature. Filter the coated HMX particles and wash them several times with deionized water to remove any residual impurities.
-
Drying: Dry the resulting PBX molding powder in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Recrystallization of HMX for Reduced Sensitivity
This protocol describes a method for producing spherical HMX particles, which generally exhibit lower sensitivity.
Materials and Equipment:
-
Raw HMX
-
Dimethylformamide (DMF)
-
Deionized water
-
Beakers and flasks
-
Magnetic stirrer with a hotplate
-
Filtration apparatus
-
Oven
Procedure:
-
Dissolution: Prepare a saturated solution of HMX in DMF at an elevated temperature (e.g., 70°C).
-
Cooling Crystallization: Allow the saturated solution to cool slowly to room temperature without stirring. This will lead to the formation of HMX/DMF solvate crystals.
-
Isolation of Solvates: Separate the HMX/DMF solvate crystals from the solution by filtration.
-
Solvent Removal: Suspend the HMX/DMF solvate crystals in deionized water and stir for several hours at a slightly elevated temperature (e.g., 50°C). This process removes the DMF from the crystal lattice.
-
Filtration and Drying: Filter the resulting spherical HMX particles, wash them with deionized water, and dry them in an oven at a controlled temperature (e.g., 60°C).
Visualizations
"stability issues of 1,3,5,7-tetrazocane under acidic conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,3,5,7-tetrazocane under acidic conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while direct experimental data on the acid stability of this compound is limited, the following guidance is based on established principles of organic chemistry and the known behavior of analogous cyclic polyamine structures.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound in acidic solutions?
A1: this compound, a cyclic polyamine, is expected to be susceptible to degradation under acidic conditions. The lone pair of electrons on the nitrogen atoms can be protonated by an acid, making the adjacent carbon atoms more electrophilic and prone to nucleophilic attack by water. This can lead to ring-opening and decomposition of the molecule. The stability is expected to decrease with increasing acid concentration and temperature.
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: Based on the chemistry of similar compounds like hexamethylenetetramine (hexamine), the acid-catalyzed hydrolysis of this compound is predicted to yield formaldehyde and ammonia or their corresponding salts (e.g., ammonium chloride if HCl is used). The overall reaction can be envisioned as the reverse of its formation from formaldehyde and ammonia.
Q3: At what pH range should I be concerned about the stability of this compound?
A3: While a precise pH threshold has not been documented, significant degradation is likely to occur in moderately to strongly acidic conditions (pH < 5). The rate of degradation is expected to increase as the pH decreases. For sensitive applications, it is advisable to maintain the pH of solutions containing this compound above 7 or to conduct pilot stability studies at the intended experimental pH.
Q4: Are there any visual indicators of this compound degradation in my experiment?
A4: The degradation products, formaldehyde and ammonia, are colorless and may not provide a direct visual cue. However, the formation of ammonium salts could potentially alter the ionic strength or clarity of the solution. The most reliable way to monitor for degradation is through analytical techniques such as HPLC, GC-MS, or NMR spectroscopy to detect the disappearance of the parent compound and the appearance of degradation products.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results when using this compound in an acidic buffer.
-
Possible Cause: Degradation of this compound due to the acidic environment of the buffer.
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your buffer and reaction mixtures.
-
Analyze for Degradation: Use an appropriate analytical method (e.g., HPLC, NMR) to check for the presence of this compound and potential degradation products in your samples.
-
Use a Freshly Prepared Solution: Prepare solutions of this compound immediately before use to minimize exposure to acidic conditions.
-
Consider an Alternative Buffer: If possible, switch to a neutral or slightly basic buffer system.
-
Perform a Time-Course Stability Study: Incubate this compound in your acidic buffer and analyze aliquots at different time points to determine its rate of degradation.
-
Problem 2: Unexpected peaks appearing in my chromatogram (HPLC/GC) after a reaction involving this compound under acidic conditions.
-
Possible Cause: The unexpected peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Identify Degradation Products: If possible, use mass spectrometry (MS) coupled with your chromatography to identify the unexpected peaks. Compare the mass spectra with those of formaldehyde and any expected derivatives formed with your reaction components.
-
Run a Control Experiment: Prepare a solution of this compound in the acidic medium without other reactants and analyze it to confirm that the extra peaks are indeed from the degradation of the tetrazocane.
-
Optimize Reaction Conditions: If the degradation is problematic for your experiment, consider running the reaction at a lower temperature or for a shorter duration to minimize decomposition.
-
Quantitative Data Summary
| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| e.g., 3 | e.g., 25 | Data to be determined | Data to be determined |
| e.g., 4 | e.g., 25 | Data to be determined | Data to be determined |
| e.g., 5 | e.g., 25 | Data to be determined | Data to be determined |
| e.g., 4 | e.g., 37 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Acidic Buffers
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 3, 4, 5, and a neutral control at pH 7).
-
Stock Solution: Prepare a stock solution of this compound in a suitable non-acidic solvent (e.g., DMSO, ethanol, or neutral water).
-
Incubation: Add a known concentration of the this compound stock solution to each buffer to initiate the stability study. Maintain the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by neutralizing the acid with a base before analysis.
-
Analysis: Analyze the samples using a validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition. From these plots, determine the degradation kinetics (e.g., first-order) and calculate the half-life and degradation rate constant.
Visualizations
Technical Support Center: Troubleshooting in the Synthesis of Nitrogen-Rich Heterocyclic Compounds
Disclaimer: The synthesis and handling of energetic materials, including many cyclic nitramines, are extremely hazardous and should only be attempted by trained professionals in a suitably equipped laboratory with all necessary safety precautions in place. This guide provides general troubleshooting advice for the synthesis of complex nitrogen-containing heterocyclic compounds and is intended for a professional research audience. It does not provide specific protocols for the synthesis of explosive materials.
Frequently Asked Questions (FAQs)
Q1: My nitration reaction is resulting in a low yield. What are the common causes?
A1: Low yields in nitration reactions can stem from several factors:
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Inadequate Nitrating Agent: The strength and composition of the nitrating agent are crucial. For challenging substrates, a mixed acid system (e.g., a combination of nitric and sulfuric acid) is often employed to generate the highly electrophilic nitronium ion (NO₂⁺) in situ.[1][2][3] The concentration of the nitrating species may be insufficient, or the agent may have decomposed over time.
-
Reaction Temperature: Nitration reactions are typically highly exothermic. Poor temperature control can lead to side reactions and decomposition of both the starting material and the product. It is often necessary to perform the reaction at reduced temperatures (e.g., in an ice bath) to manage the exotherm.[4]
-
Substrate Reactivity: The electron density of the substrate plays a significant role. Electron-withdrawing groups on the starting material can deactivate it towards electrophilic nitration, requiring harsher reaction conditions which in turn can lead to degradation.
-
Side Reactions: The formation of byproducts, such as nitrosamines or oxidized species, can reduce the yield of the desired nitramine.[5] The presence of water can also lead to undesired side reactions.
Q2: I am observing the formation of significant impurities. How can I improve the purity of my product?
A2: Improving product purity involves optimizing both the reaction conditions and the purification strategy:
-
Control of Reaction Conditions: As with low yield, strict control of temperature and the stoichiometry of the reagents can minimize the formation of byproducts. A gradual addition of the nitrating agent can also help to maintain control over the reaction.[4]
-
Purification Techniques: A variety of purification methods can be employed depending on the properties of the target compound and the impurities:
-
Recrystallization: This is a common and effective method for purifying solid compounds.[6] The choice of solvent is critical for successful recrystallization.
-
Chromatography: Techniques such as column chromatography can be used to separate the desired product from closely related impurities.[6]
-
Filtration and Washing: Simple filtration and washing of the crude product with a suitable solvent can remove many impurities.[6]
-
Advanced Methods: For some specialized applications, techniques like nanofiltration have been explored for the purification of energetic materials.[7]
-
Q3: My isolated product seems to be unstable. What precautions should I take?
A3: The stability of nitrogen-rich compounds is a major concern. Several factors can influence stability:
-
Residual Acid: Trace amounts of the strong acids used in the nitration reaction can catalyze the decomposition of the product. Thorough washing and neutralization of the crude product are essential.
-
Light and Heat: Many energetic compounds are sensitive to light and heat. They should be stored in a cool, dark place. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature of the compound.[8]
-
Mechanical Shock: Some energetic materials are sensitive to impact and friction.[9] Handling these materials requires specialized equipment and procedures to minimize the risk of accidental initiation.
Q4: I am having trouble scaling up my reaction from a lab scale to a pilot scale. What are the key challenges?
A4: Scaling up exothermic reactions like nitrations presents significant challenges:
-
Heat Transfer: The surface-area-to-volume ratio decreases as the scale of the reaction increases. This makes heat dissipation more difficult and can lead to thermal runaway if not properly managed. The use of jacketed reactors with efficient cooling systems is crucial.
-
Mixing: Ensuring homogeneous mixing in a large reactor is more challenging than in a small flask. Poor mixing can lead to localized "hot spots" where the temperature can rise to dangerous levels.
-
Reagent Addition: The rate of addition of the nitrating agent must be carefully controlled to manage the rate of heat generation.
-
Safety: The potential consequences of an accident are much more severe at a larger scale. A thorough hazard analysis and the implementation of appropriate safety measures are paramount.
Troubleshooting Guides
Low Yield Troubleshooting
| Symptom | Possible Cause | Suggested Action |
| No or very little product formation | Inactive substrate | Consider using a stronger nitrating agent or increasing the reaction temperature cautiously. |
| Decomposed nitrating agent | Use a fresh batch of the nitrating agent. | |
| Low yield with significant starting material remaining | Insufficient reaction time or temperature | Increase the reaction time or temperature incrementally. |
| Insufficient amount of nitrating agent | Increase the molar ratio of the nitrating agent to the substrate. | |
| Low yield with the formation of a complex mixture of byproducts | Reaction temperature is too high | Perform the reaction at a lower temperature and ensure efficient cooling. |
| Incorrect stoichiometry | Carefully control the addition of reagents. |
Product Purity Troubleshooting
| Symptom | Possible Cause | Suggested Action |
| Product is discolored | Presence of colored impurities (e.g., from oxidation) | Attempt purification by recrystallization or chromatography. |
| Thermal decomposition | Ensure the reaction and workup are performed at appropriate temperatures. | |
| Product contains residual starting material | Incomplete reaction | Increase reaction time or temperature, or use a higher concentration of the nitrating agent. |
| Product is contaminated with byproducts | Side reactions | Optimize reaction conditions (temperature, stoichiometry, addition rate) to minimize side reactions. |
| Inefficient purification | Explore different purification techniques (e.g., different recrystallization solvents, chromatography). |
Methodologies for Key Experiments
While specific, detailed protocols for the synthesis of cyclic nitramines will not be provided due to safety concerns, the following outlines general methodologies for relevant laboratory procedures.
General Procedure for a Laboratory-Scale Nitration Reaction:
-
Setup: A round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is placed in a cooling bath (e.g., ice-water or ice-salt).
-
Substrate Dissolution: The starting material is dissolved in a suitable solvent (often a strong acid like sulfuric acid) in the reaction flask and cooled to the desired temperature.
-
Preparation of Nitrating Agent: The nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is prepared separately and cooled.
-
Addition of Nitrating Agent: The nitrating agent is added dropwise to the stirred solution of the substrate via the dropping funnel, while carefully monitoring the temperature and maintaining it within the desired range.
-
Reaction: After the addition is complete, the reaction mixture is stirred for a specified period at the controlled temperature.
-
Quenching: The reaction is carefully quenched by pouring the mixture onto crushed ice.
-
Isolation: The solid product is collected by filtration, washed thoroughly with water to remove residual acid, and then with a suitable solvent to remove organic impurities.
-
Drying: The product is dried under vacuum at a low temperature.
General Procedure for Recrystallization:
-
Solvent Selection: A suitable solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: The crude product is dissolved in the minimum amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation: The crystals are collected by filtration.
-
Washing: The crystals are washed with a small amount of cold solvent.
-
Drying: The purified crystals are dried.
Visualizations
Caption: Decision tree for troubleshooting low yields.
Caption: General workflow for product purification.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 7. New technology for preparing energetic materials by nanofiltration membrane (NF): rapid and efficient preparation of high-purity ammonium dinitramide (ADN) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability [mdpi.com]
Technical Support Center: Scale-Up Considerations for 1,3,5,7-Tetrazocane Production
Disclaimer: The direct, large-scale synthesis of unsubstituted 1,3,5,7-tetrazocane is not extensively documented in publicly available literature. The following technical support guide is based on established principles of heterocyclic chemistry, analogies to the synthesis of related N-heterocycles (such as cyclen and derivatives of HMX), and common practices in chemical process scale-up. The experimental protocols and data are illustrative and intended to guide researchers in developing a robust production process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of a protected this compound intermediate?
When scaling up the synthesis of a protected this compound, such as the N-benzylated or N-Boc protected versions, several challenges may arise:
-
Exothermic Reactions: The formation of the tetrazocane ring can be exothermic. Heat removal becomes less efficient as the reactor size increases, potentially leading to runaway reactions. Careful control of reagent addition rates and efficient cooling are critical.
-
Mixing and Mass Transfer: Ensuring homogenous mixing in a large reactor is crucial for consistent reaction outcomes. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side product formation.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and product solubility. A solvent suitable for a lab-scale reaction may not be ideal for a large-scale process due to cost, safety, or work-up considerations.
-
Product Isolation and Purification: Isolating the protected intermediate from a large volume of solvent and by-products can be challenging. Crystallization is often the preferred method for purification at scale, but developing a robust crystallization process can be time-consuming.
Q2: How can I monitor the progress of the cyclization reaction during a large-scale run?
Effective reaction monitoring is essential for process control. Several techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the disappearance of starting materials and the formation of the desired product and any by-products.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative checks, TLC can be used to quickly assess the progress of the reaction.
-
In-situ Infrared (IR) Spectroscopy: In-situ IR probes can provide real-time data on the concentration of key functional groups, offering a non-invasive way to track the reaction.
Q3: What are the most common side reactions to expect, and how can they be minimized?
Common side reactions in the synthesis of cyclic amines include:
-
Oligomerization/Polymerization: Incomplete cyclization can lead to the formation of linear oligomers or polymers. This can often be mitigated by using high-dilution conditions, although this presents a challenge for large-scale production due to large solvent volumes. A slow, controlled addition of reagents can also favor intramolecular cyclization over intermolecular reactions.
-
Incomplete Reaction: Unreacted starting materials can complicate purification. Ensuring adequate reaction time and temperature is key.
-
Side reactions of Protecting Groups: The protecting groups themselves can sometimes participate in side reactions, depending on the reaction conditions.
Q4: What are the key safety considerations for the deprotection step at a larger scale?
The deprotection step introduces its own set of safety challenges:
-
Catalytic Hydrogenation (for N-benzyl deprotection): This process involves flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Palladium on carbon). Proper grounding of equipment to prevent static discharge and inerting the reactor atmosphere are critical. The catalyst is also typically filtered, which must be done carefully to avoid ignition upon exposure to air.
-
Acidic Deprotection (for N-Boc deprotection): The use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) requires appropriate personal protective equipment and acid-resistant reactors. The off-gassing of isobutylene during Boc deprotection also needs to be managed.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Protected Intermediate | - Inefficient mixing leading to side reactions.- Incorrect reaction temperature.- Reagent degradation. | - Evaluate and optimize the reactor's agitation system.- Profile the reaction temperature to ensure it is within the optimal range.- Ensure the quality and purity of starting materials. |
| Product Fails to Crystallize | - Presence of impurities inhibiting crystal formation.- Incorrect solvent or solvent mixture for crystallization. | - Analyze the crude product to identify impurities and consider an additional purification step (e.g., column chromatography on a small scale to isolate pure material for seeding).- Screen different solvent systems to find one that promotes crystallization. |
| Incomplete Deprotection | - Inactive catalyst (for hydrogenolysis).- Insufficient acid or reaction time (for acidic deprotection). | - Use a fresh batch of catalyst and ensure proper handling to prevent deactivation.- Increase the equivalents of acid or extend the reaction time, monitoring by HPLC. |
| Formation of Significant By-products | - Reaction temperature too high.- Reagent addition rate too fast. | - Lower the reaction temperature and monitor the effect on by-product formation.- Slow down the rate of reagent addition to maintain better control over the reaction. |
Experimental Protocols (Illustrative)
Protocol 1: Synthesis of 1,3,5,7-Tetrabenzyl-1,3,5,7-tetrazocane
This hypothetical protocol is based on the general synthesis of N-benzylated polyamines.
-
Reaction Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and two addition funnels is assembled. The system is purged with nitrogen.
-
Reagent Preparation:
-
Addition Funnel A: N,N'-dibenzyl-1,2-diaminoethane in anhydrous toluene.
-
Addition Funnel B: Dibromomethane and sodium carbonate in anhydrous toluene.
-
-
Reaction: The reactor is charged with anhydrous toluene and heated to reflux. The contents of both addition funnels are added simultaneously and slowly over several hours to the refluxing toluene.
-
Work-up: After the addition is complete, the reaction mixture is stirred at reflux for an additional period. The mixture is then cooled, and the inorganic salts are removed by filtration. The toluene is removed under reduced pressure.
-
Purification: The crude product is purified by crystallization from a suitable solvent like ethanol or isopropanol.
Protocol 2: Debenzylation to this compound
This protocol is based on standard catalytic hydrogenation procedures.[2]
-
Reaction Setup: A pressure reactor (hydrogenator) is charged with 1,3,5,7-tetrabenzyl-1,3,5,7-tetrazocane and a suitable solvent such as ethanol or isopropanol.
-
Catalyst Addition: Palladium on carbon (10 wt. %) is added to the mixture under a nitrogen atmosphere.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred at an elevated temperature and pressure until the uptake of hydrogen ceases.
-
Work-up: The reactor is cooled and depressurized. The reaction mixture is purged with nitrogen. The catalyst is removed by filtration through a pad of celite.
-
Isolation: The solvent is removed under reduced pressure to yield the crude this compound. Further purification may be achieved by crystallization or distillation.
Data Presentation
Table 1: Illustrative Reaction Parameters for N-Protected Tetrazocane Synthesis
| Parameter | Lab-Scale (1 L) | Pilot-Scale (100 L) |
| Solvent Volume | 1 L | 100 L |
| Reagent Addition Time | 2 hours | 8-12 hours |
| Reaction Temperature | 110°C | 110-115°C (monitor for exotherm) |
| Stirring Speed | 300 RPM | 100-150 RPM (optimize for mixing) |
| Typical Yield | 75-85% | 70-80% |
Table 2: Illustrative Analytical Data for this compound
| Analysis | Expected Result |
| ¹H NMR (400 MHz, D₂O) | Peaks corresponding to the methylene protons of the ring. |
| ¹³C NMR (100 MHz, D₂O) | A single peak for the equivalent methylene carbons. |
| Mass Spectrometry (ESI+) | [M+H]⁺ corresponding to the molecular weight of this compound. |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Hypothetical workflow for the two-step synthesis of this compound.
References
Validation & Comparative
HMX vs. RDX: A Comprehensive Performance Comparison for Researchers
A detailed examination of the performance characteristics, synthesis, and decomposition of two powerful nitramine explosives.
In the realm of high-performance energetic materials, 1,3,5,7-tetrazocane (HMX) and 1,3,5-trinitro-1,3,5-triazinane (RDX) are two of the most prominent and widely utilized compounds. Both belong to the class of nitramine explosives and share a common lineage in their synthesis. However, nuanced differences in their chemical structure give rise to distinct performance characteristics that make them suitable for different applications. This guide provides a comprehensive, data-driven comparison of HMX and RDX for researchers, scientists, and drug development professionals seeking to understand their relative performance.
Performance Characteristics
HMX generally exhibits superior performance to RDX in key detonation parameters, including velocity and pressure. This enhanced performance is a direct consequence of its molecular structure and higher density. HMX is often the explosive of choice for applications demanding maximum performance, such as in shaped charges for anti-armor munitions and as a high-energy component in rocket propellants.[1] RDX, while less powerful, offers a good balance of performance, insensitivity, and cost-effectiveness, making it suitable for a broader range of applications, including as a primary component in many plastic-bonded explosives (PBXs).
| Property | HMX (Octogen) | RDX (Cyclonite) |
| Chemical Formula | C4H8N8O8 | C3H6N6O6 |
| Molar Mass | 296.16 g/mol | 222.12 g/mol |
| Crystal Density | 1.91 g/cm³ | 1.82 g/cm³ |
| Detonation Velocity | ~9,100 m/s | ~8,750 m/s |
| Detonation Pressure (PCJ) | ~39.3 GPa | ~34.7 GPa |
| Heat of Detonation | ~5.7 MJ/kg | ~5.3 MJ/kg |
| Melting Point | 276-286 °C | 205.5 °C |
| Relative Effectiveness (RE) Factor | 1.70 | 1.60 |
Experimental Protocols
A variety of experimental techniques are employed to characterize and compare the performance of HMX and RDX. Below are detailed methodologies for key experiments.
Detonation Velocity and Pressure Measurement
Objective: To determine and compare the detonation velocity and pressure of HMX and RDX.
Methodology: A common method involves the use of piezoelectric pins and photonic Doppler velocimetry (PDV).[2]
-
Sample Preparation: The explosive samples (HMX and RDX) are precisely machined into cylindrical charges of a specific diameter and length. Booster pellets of a known high-performance explosive are prepared to ensure reliable detonation initiation.[2]
-
Fixture Assembly: The explosive charge is placed in a precisely machined acrylic tube. Piezoelectric pins are inserted at accurately measured intervals along the length of the charge to record the time of arrival of the detonation wave.[2] A PDV window is affixed to the end of the charge to measure the particle velocity at the explosive-window interface.[2]
-
Detonation: The assembly is placed in a secure, enclosed test chamber. A detonator is used to initiate the booster pellet, which in turn initiates the main explosive charge.[2]
-
Data Acquisition: As the detonation wave propagates through the explosive, it triggers the piezoelectric pins sequentially. The time difference between pin signals allows for the calculation of the detonation velocity. The PDV system records the velocity of the interface, from which the detonation pressure can be derived using the Rankine-Hugoniot jump conditions.[2]
-
Analysis: The time-of-arrival data from the pins is plotted against their known positions to determine the detonation velocity. The PDV data is analyzed to determine the peak particle velocity, which is then used to calculate the detonation pressure. This process is repeated for both HMX and RDX samples under identical conditions to ensure a valid comparison.
Thermal Decomposition Analysis
Objective: To investigate and compare the thermal stability and decomposition kinetics of HMX and RDX.
Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for this purpose.
-
Sample Preparation: Small, accurately weighed samples of HMX and RDX (typically 1-5 mg) are placed in aluminum or copper crucibles.
-
Instrumentation Setup: The DSC/TGA instrument is calibrated using standard reference materials. A controlled atmosphere (e.g., nitrogen or argon) is established to prevent unwanted side reactions.
-
Thermal Program: The samples are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Collection: The DSC measures the heat flow into or out of the sample relative to a reference, identifying exothermic (decomposition) and endothermic (melting, phase transitions) events. The TGA measures the mass of the sample as a function of temperature, indicating the onset and completion of decomposition.
-
Kinetic Analysis: The data from multiple experiments at different heating rates can be used to calculate the activation energy (Ea) and pre-exponential factor (A) of the decomposition reaction using methods like the Kissinger equation.[3] This allows for a quantitative comparison of the thermal stability of HMX and RDX.[3][4]
Synthesis and Decomposition Pathways
The primary industrial method for producing both HMX and RDX is the Bachmann process, which involves the nitrolysis of hexamine.[5] The ratio of HMX to RDX in the final product can be controlled by adjusting the reaction conditions.
Caption: Simplified workflow of the Bachmann process for HMX and RDX synthesis.
The thermal decomposition of both HMX and RDX is a complex process involving multiple reaction pathways. The initial step in the decomposition of both molecules is believed to be the cleavage of the N-NO2 bond. The subsequent reactions lead to the formation of a variety of gaseous products.
Caption: Generalized thermal decomposition pathways for HMX and RDX.
Conclusion
HMX stands out as a more powerful explosive than RDX, with a higher detonation velocity and pressure, making it the preferred choice for applications where maximum performance is critical. RDX, however, remains a highly valuable energetic material due to its favorable balance of performance, sensitivity, and manufacturing cost. The choice between HMX and RDX will ultimately depend on the specific requirements of the application, including performance needs, safety considerations, and economic constraints. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers working with these important energetic materials.
References
A Comparative Analysis of the Energetic Properties of HMX and CL-20
A deep dive into the performance characteristics of two powerful energetic materials, HMX and CL-20, offering a comprehensive comparison of their key properties, supported by experimental data and standardized testing protocols.
In the realm of energetic materials, both Octogen (HMX) and Hexanitrohexaazaisowurtzitane (CL-20) stand out for their formidable power and performance. While HMX has long been a benchmark in military and industrial applications, the newer CL-20 has garnered significant attention for its superior energetic characteristics. This guide provides a detailed comparative analysis of these two materials, tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of their properties.
Quantitative Comparison of Energetic Properties
The performance of an energetic material is defined by a set of key parameters. The following table summarizes the critical energetic properties of HMX (specifically β-HMX, the most stable polymorph) and ε-CL-20, the highest density and most stable form of CL-20.
| Property | HMX (β-Octogen) | CL-20 (ε-Hexanitrohexaazaisowurtzitane) |
| Chemical Formula | C₄H₈N₈O₈ | C₆H₆N₁₂O₁₂ |
| Molar Mass ( g/mol ) | 296.16 | 438.19 |
| Density (g/cm³) | 1.91[1] | 2.04 |
| Detonation Velocity (m/s) | 9,100[2] | 9,500 |
| Detonation Pressure (GPa) | 39.3 | 45.0 |
| Heat of Formation (kJ/mol) | +74.9 | +229 |
| Impact Sensitivity (BAM Fallhammer, J) | 7.5[3][4] | 4[3] |
| Friction Sensitivity (BAM Friction Tester, N) | 120[5] | 96 |
Experimental Protocols
The data presented above is derived from standardized experimental procedures designed to ensure accuracy and reproducibility. Below are detailed methodologies for the key experiments cited.
Detonation Velocity Measurement
Method: The detonation velocity is typically measured using the cylinder expansion test (CylEx) or by using a series of precisely spaced optical fibers or electrical pins along a column of the explosive.
Protocol:
-
A cylindrical charge of the explosive material of a known diameter and density is prepared.
-
For the pin/fiber optic method, probes are inserted at measured intervals along the length of the charge.
-
The explosive is initiated at one end using a detonator.
-
As the detonation front propagates along the charge, it triggers the probes in sequence.
-
The time intervals between the triggering of successive probes are recorded using a high-speed oscilloscope or a similar timing device.
-
The detonation velocity (D) is calculated by dividing the known distance between the probes (L) by the measured time interval (t): D = L/t.
-
Multiple measurements are taken along the charge to ensure a steady-state detonation velocity has been achieved.
Impact Sensitivity Testing
Method: The BAM (Bundesanstalt für Materialprüfung) Fallhammer test is a standardized method to determine the sensitivity of an explosive to impact.
Protocol:
-
A small, precisely measured amount of the explosive sample (typically around 40 mm³) is placed in a standardized apparatus consisting of a steel anvil and a cylindrical steel striker.
-
A drop weight of a specified mass (e.g., 1 kg, 5 kg, or 10 kg) is released from a known height, causing it to strike the sample.[6][7]
-
The test is repeated multiple times at various drop heights.
-
A "go" is recorded if an explosion, flame, or audible report is observed.[8]
-
The 50% probability of initiation height (H₅₀) is determined statistically, which is the height from which the drop weight is expected to cause an initiation in 50% of the trials. The impact energy is then calculated from this height and the mass of the drop weight.
Friction Sensitivity Testing
Method: The BAM Friction Tester is used to assess the sensitivity of an explosive to frictional stimuli.[9]
Protocol:
-
A small amount of the explosive sample is spread on a porcelain plate.[5][10]
-
A porcelain pin is placed on the sample, and a specified load is applied to the pin via a weighted lever arm.[5][10]
-
The porcelain plate is then moved back and forth under the pin for a set distance (typically 10 mm).[5][10][11]
-
The test is conducted with a series of increasing loads.
-
A "go" is registered if any sign of decomposition, such as smoke, sparks, or an audible crackle, is detected.[8]
-
The result is reported as the lowest load at which a reaction occurs in at least one out of six trials.[11]
Synthesis and Decomposition Pathways
The chemical structure and the pathways of synthesis and decomposition are fundamental to understanding the properties of energetic materials.
Comparative Synthesis Pathways
The synthesis of HMX is famously achieved through the Bachmann process, which involves the nitration of hexamine.[12][13][14] The synthesis of CL-20 is a more complex multi-step process, often starting from tetraacetyldiamino-glycoluril (TADG) or similar precursors. A simplified representation of these pathways highlights the relative complexity of their production.
Comparative Decomposition Pathways
The initial step in the thermal decomposition of both HMX and CL-20 is the cleavage of the N-NO₂ bond. This is a critical step that initiates the energetic release. The subsequent decomposition of the molecular cage structure, however, differs due to their distinct molecular architectures.
Conclusion
The comparative analysis clearly indicates that CL-20 possesses superior energetic properties to HMX, with a higher density, detonation velocity, and detonation pressure. This translates to a greater energy output, making it a highly attractive material for applications requiring maximum performance. However, this increased performance comes at the cost of heightened sensitivity to impact and friction. The more complex synthesis of CL-20 also contributes to its higher cost compared to HMX.
For researchers and developers, the choice between HMX and CL-20 will depend on the specific requirements of the application. Where maximum power is the primary concern and the increased sensitivity can be managed, CL-20 is the superior option. For applications where a balance of performance, stability, and cost is necessary, HMX remains a reliable and effective choice. The ongoing research into co-crystals of HMX and CL-20 aims to bridge this gap, offering the high energy of CL-20 with the improved stability of HMX.
References
- 1. researchgate.net [researchgate.net]
- 2. Explosive - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. youtube.com [youtube.com]
- 7. matec-conferences.org [matec-conferences.org]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. Bam Friction Device Instrumentation to Determine Explosive’s Friction Sensitivity | UTEC Corporation, LLC [utec-corp.com]
- 10. osti.gov [osti.gov]
- 11. utec-corp.com [utec-corp.com]
- 12. EP0288122B1 - A method in the production of crystalline explosives - Google Patents [patents.google.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
A Comparative Guide to the Validation of Computational Models for HMX Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational models for the thermal decomposition of Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), validated against experimental data. Understanding the decomposition pathways and kinetics of HMX is crucial for predicting its stability, performance, and safety. This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary decomposition mechanisms.
Data Presentation: Computational vs. Experimental Kinetic Parameters
The thermal decomposition of HMX is a complex process involving multiple reaction steps. Both experimental and computational methods have been employed to determine the kinetic parameters, primarily the activation energy (Ea), which is a critical measure of the energy barrier for the reaction to occur.
| Method | Conditions | Activation Energy (Ea) (kcal/mol) | Activation Energy (Ea) (kJ/mol) | Key Findings |
| Experimental: Isothermal Heating | 175-200°C | 48.2 ± 1.8 | ~201.7 ± 7.5 | The initial decomposition is consistent with N-NO2 bond scission.[1] |
| Experimental: Isothermal Heating | Low Temperatures | - | ~150 | The mean activation energy varies with the extent of conversion. |
| Experimental: Open Pan | Low Temperatures (<255°C) | - | 140 - 150 | The reaction displays at least three distinct processes. |
| Experimental: Sealed Pan | Low Temperatures (<255°C) | - | ~160 | The reaction is accelerated in a confined space.[2] |
| Computational: ReaxFF MD | High Temperature (2500 K) | - | - | Molecular vacancies can reduce the activation barrier, accelerating decomposition.[3] |
| Computational: ReaxFF MD | 1250-2500 K | 9.02 - 27.93 | 37.7 - 116.9 | The initial reaction mechanism shifts from N-O cleavage to N-NO2 homolysis at higher temperatures.[4] |
Note: Direct comparison of activation energies between high-temperature simulations and low-temperature experiments should be done with caution, as the dominant reaction mechanisms can differ.
Experimental Protocols
The validation of computational models relies on robust experimental data. The following outlines a typical workflow for studying HMX thermal decomposition.
Key Experimental Techniques:
-
Thermogravimetric Analysis (TGA): Measures the mass loss of a sample as a function of temperature and time.
-
Protocol: A small sample of HMX (e.g., batch B-844, >99.90% pure) is placed in an open or sealed pan. The sample is heated at a constant rate (e.g., 1°C/min) or held at an isothermal temperature under an inert atmosphere (e.g., nitrogen at 100 cm³/min) to monitor mass loss.
-
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, indicating endothermic or exothermic processes.
-
Fourier Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS): Used to identify the gaseous products of decomposition.
Typical Experimental Workflow Diagram
Computational Models and Predicted Decomposition Pathways
Computational models, particularly those using Reactive Force Field Molecular Dynamics (ReaxFF MD) and Quantum Mechanics/Molecular Mechanics (QM/MM), provide atomistic insights into the initial decomposition steps.
Primary Decomposition Pathways:
Experimental and computational studies suggest several competing initial decomposition pathways for HMX.[3][8][9]
-
N-NO₂ Bond Scission (Homolysis): The cleavage of the nitro group from the ring is widely considered a dominant initial step, especially at lower temperatures.[1] This pathway is supported by the experimental activation energy being close to the N-NO₂ bond energy.[1]
-
HONO Elimination: An intramolecular hydrogen transfer leads to the elimination of nitrous acid. This pathway is also considered a significant contributor.[3]
-
Concerted Ring Fission: The simultaneous breaking of multiple bonds within the eight-membered ring. This is more likely at higher temperatures and pressures.[3][8]
Comparison of Model Predictions:
-
ReaxFF MD: Simulations using ReaxFF have been instrumental in exploring the dynamics of HMX decomposition under various conditions.
-
At high temperatures (e.g., 2500 K), N-NO₂ bond dissociation is a primary mechanism.[3]
-
At lower temperatures (e.g., 1500 K), N-NO₂ bond dissociation followed by oxygen migration is favored.[3]
-
Pressure significantly influences the dominant pathways. At lower densities, intramolecular reactions like N-NO₂ scission and HONO elimination are dominant. At higher densities, intermolecular reactions become more prevalent.[9]
-
-
QM/MM: This hybrid approach combines the accuracy of quantum mechanics for the reactive region with the efficiency of molecular mechanics for the surrounding environment.[10] It is well-suited for studying reaction mechanisms in a condensed phase with higher accuracy for the electronic rearrangements during bond breaking and formation.
Visualizing HMX Decomposition Pathways
The following diagrams illustrate the primary initial decomposition pathways for HMX as predicted by computational models.
Secondary Reactions and Final Products
The initial decomposition products are highly reactive and undergo a complex series of secondary reactions, ultimately leading to stable gaseous products.
References
- 1. osti.gov [osti.gov]
- 2. osti.gov [osti.gov]
- 3. Effects of defects on thermal decomposition of HMX via ReaxFF molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the temporal evolution and kinetics characteristics of crucial products in β-HMX thermal decomposition via ReaxFF-MD simulations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Mechanism of Two Typical Binders BR and F2604 on Thermal Decomposition of HMX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal decomposition models for HMX-based plastic bonded explosives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. QM/MM - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Properties of 1,3,5,7-Tetrazocane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental and theoretical properties of the saturated heterocyclic compound 1,3,5,7-tetrazocane. Due to a notable scarcity of published experimental data for the parent this compound, this guide will leverage its well-characterized and highly significant derivative, 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX), as a primary point of comparison. This approach allows for an insightful exploration of the fundamental tetrazocane ring system and the profound influence of substitution on its properties.
Overview of this compound
This compound is a saturated, eight-membered heterocyclic compound with the molecular formula C₄H₁₂N₄.[1] Its structure consists of an alternating arrangement of four methylene bridges (-CH₂-) and four secondary amine groups (-NH-).[1] This foundational ring system is of significant interest in medicinal chemistry as a scaffold for the design of novel therapeutic agents and in materials science as a precursor to high-energy materials. The lone pairs of electrons on the nitrogen atoms and the conformational flexibility of the eight-membered ring are key determinants of its chemical reactivity and physical properties.
Comparative Analysis: this compound vs. 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX)
The following table summarizes a comparison between the expected properties of the parent this compound and the experimentally and theoretically determined properties of its well-known derivative, HMX.
| Property | This compound (Parent Compound) | 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX) |
| Molecular Formula | C₄H₁₂N₄ | C₄H₈N₈O₈ |
| Molar Mass | 116.17 g/mol [1] | 296.16 g/mol [2] |
| Structure | Saturated 8-membered ring with 4 -NH- groups | Saturated 8-membered ring with 4 -N-NO₂ groups |
| Conformation | Expected to be highly flexible, with multiple low-energy conformations (e.g., chair, boat, crown). Interconversion between conformers is likely to be rapid at room temperature. | The conformation is more rigid due to the steric hindrance and electronic effects of the nitro groups. The β-polymorph, for instance, adopts a chair conformation. |
| Reactivity | The secondary amine groups are nucleophilic and basic, readily undergoing reactions such as alkylation, acylation, and protonation. | The electron-withdrawing nitro groups significantly reduce the nucleophilicity and basicity of the nitrogen atoms. The molecule is primarily known for its energetic properties (decomposition to gaseous products). |
| Potential Applications | Scaffold for medicinal chemistry, ligand design for metal complexes. | High-performance explosive and solid rocket propellant. |
Experimental Protocols: Characterization of this compound Derivatives
Synthesis and Purification
A common route to substituted 1,3,5,7-tetrazocanes involves the cyclocondensation of a primary amine with formaldehyde. For example, the synthesis of 1,3,5,7-tetraacetyl-1,3,5,7-tetrazocane can be achieved through the acetylation of 3,7-diacetyl-1,3,5,7-tetraazabicyclo[3.3.1]nonane. The crude product would then be purified using recrystallization or column chromatography.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number of unique proton environments, their chemical shifts, and splitting patterns, which provides information about the connectivity of atoms.
-
¹³C NMR: To identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): To establish detailed connectivity and spatial relationships between atoms in the molecule.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and obtain information about its fragmentation pattern, which can help confirm the structure.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as N-H bonds in the parent compound or C=O and N-O bonds in its derivatives.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and conformational information.
Theoretical Modeling and Conformational Analysis
Computational chemistry plays a crucial role in understanding the properties of this compound and its derivatives.
Conformational Search
Due to the flexibility of the eight-membered ring, a thorough conformational search is necessary to identify the low-energy conformers. This can be performed using molecular mechanics or quantum mechanical methods.
Quantum Mechanical Calculations
High-level ab initio or density functional theory (DFT) calculations can be employed to:
-
Optimize the geometry of the different conformers.
-
Calculate their relative energies to determine the most stable conformations.
-
Predict spectroscopic properties (NMR chemical shifts, IR vibrational frequencies) to aid in the interpretation of experimental data.
-
Analyze the electronic structure to understand reactivity.
Visualizing the Relationship and Workflow
The following diagrams illustrate the relationship between this compound and its derivatives, and the general workflow for their characterization.
References
Performance Evaluation of HMX-Based Co-Crystals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of advanced energetic materials with tailored properties remains a critical area of research. HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) is a powerful and widely used high explosive, but its sensitivity can be a limiting factor. Co-crystallization has emerged as a promising strategy to modify the properties of energetic materials, offering the potential to enhance performance while improving safety. This guide provides a comparative overview of the performance of HMX-based co-crystals against traditional explosives, supported by experimental data and detailed methodologies.
Performance Metrics: A Comparative Analysis
The performance of energetic materials is characterized by several key parameters, including detonation velocity, sensitivity to external stimuli (impact and friction), and thermal stability. The following tables summarize the experimental data for various HMX-based co-crystals and compare them with conventional energetic materials.
Table 1: Detonation and Sensitivity Properties of HMX-Based Co-Crystals and Alternatives
| Material | Molar Ratio | Detonation Velocity (m/s) | Impact Sensitivity (H50, cm) | Friction Sensitivity (N) |
| HMX-Based Co-Crystals | ||||
| HMX/CL-20 | 2:1 | 9,484[1] | ~48[2] | 300-330[2] |
| HMX/NTO | 1:1 | 7,006 (calculated)[3] | Increased by 14.8 cm vs. HMX[3] | Explosion percentage decreased by 40% vs. HMX[3] |
| HMX/TNT | - | - | Reduced vs. HMX[4] | - |
| Conventional Explosives | ||||
| HMX (β-HMX) | - | 9,100 | ~48[2] | - |
| CL-20 | - | 9,660 | Lower than HMX | Lower than HMX/CL-20 co-crystal[2] |
| RDX | - | - | - | - |
| TNT | - | - | - | - |
Table 2: Thermal Stability of HMX-Based Co-Crystals and Precursors
| Material | Decomposition Peak (°C) |
| HMX-Based Co-Crystals | |
| HMX/CL-20 | 248.3[5] |
| HMX/NTO | 282.5 (exothermic peak)[3] |
| Precursors | |
| HMX | 281.0 (exothermic peak)[3] |
| NTO | Melting point lower than HMX/NTO co-crystal by 29.3°C[3] |
| CL-20 | - |
Experimental Protocols
The data presented in this guide are derived from standardized experimental techniques. Below are detailed methodologies for the key experiments cited.
Impact Sensitivity Testing (BAM Drop Hammer Method)
The impact sensitivity is a measure of an explosive's susceptibility to initiation by impact. The Bruceton method is a statistical approach used to determine the height at which there is a 50% probability of causing an explosion (H50).
Methodology:
-
A specified mass of the explosive sample is placed on a steel anvil.
-
A drop weight of a known mass is released from a predetermined height, impacting a striker that is in contact with the sample.
-
The outcome (explosion or no explosion) is recorded.
-
The drop height is varied in a staircase manner based on the previous result (i.e., if an explosion occurs, the next drop height is lower, and if no explosion occurs, it is higher).
-
A series of trials are conducted to obtain a statistically significant dataset.
-
The H50 value is calculated from the test results using the Bruceton statistical method.
Friction Sensitivity Testing
Friction sensitivity testing evaluates the susceptibility of an energetic material to initiation by frictional forces. The BAM (Bundesanstalt für Materialforschung und -prüfung) friction apparatus is a commonly used instrument for this purpose.
Methodology:
-
A small amount of the explosive sample is placed on a porcelain plate.
-
A porcelain pin is pressed onto the sample with a specific load.
-
The porcelain plate is moved back and forth under the pin, subjecting the sample to friction.
-
The test is repeated with varying loads to determine the load at which there is a specific probability of initiation (e.g., the load that causes an explosion in 1 out of 6 trials).
-
Observations for initiation include sound, flame, or smoke.
Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)
DSC is a thermoanalytical technique used to determine the thermal stability and decomposition characteristics of a material.
Methodology:
-
A small, precisely weighed sample of the energetic material is hermetically sealed in a sample pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
Both pans are placed in the DSC furnace and heated at a constant rate (e.g., 5 or 10 °C/min).
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
Exothermic events (heat release) indicate decomposition. The onset temperature and the peak temperature of the exothermic peak are key indicators of thermal stability.
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate the logical flow of performance evaluation for energetic materials and the relationships between co-crystal components and their resulting properties.
Caption: Experimental workflow for the performance evaluation of HMX-based co-crystals.
Caption: Logical relationship between HMX, a co-former, and the resulting co-crystal's properties.
Conclusion
The formation of HMX-based co-crystals presents a viable strategy for tuning the performance and safety characteristics of this important energetic material. The data indicates that co-crystallization can lead to a significant reduction in sensitivity while maintaining or even slightly enhancing detonation performance in some cases. For instance, the HMX/CL-20 co-crystal exhibits a detonation velocity higher than pure HMX while having a similar impact sensitivity.[1][2][6] Similarly, the HMX/NTO co-crystal shows a notable decrease in both impact and friction sensitivity compared to HMX.[3] The choice of co-former is crucial in determining the final properties of the co-crystal. Further research into novel co-formers and a deeper understanding of the structure-property relationships will continue to advance the field of energetic materials.
References
Assessing the Purity of Synthesized HMX via Differential Scanning Calorimetry (DSC): A Comparative Guide
The determination of purity for synthesized cyclotetramethylene-tetranitramine (HMX), a powerful high explosive, is critical for ensuring its performance, stability, and safety. Differential Scanning Calorimetry (DSC) is a widely utilized thermal analysis technique that provides valuable insights into the purity of HMX by measuring changes in its heat flow as a function of temperature. This guide compares the DSC method with High-Performance Liquid Chromatography (HPLC) and provides the necessary experimental protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of HMX Purity Assessment Methods
DSC and HPLC are two common methods for assessing the purity of HMX. While both are effective, they offer different types of information and have distinct advantages and disadvantages.
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is inferred from changes in melting point and heat of fusion. | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. Purity is determined by quantifying the area of the main peak relative to impurity peaks. |
| Information Provided | Provides data on melting point, decomposition temperature, and heat of fusion. Impurities typically lower and broaden the melting peak. | Directly quantifies the concentration of HMX and its impurities, offering a more direct measure of purity. |
| Sample Throughput | Relatively low. Each analysis takes a significant amount of time due to the controlled heating and cooling cycles. | High. Modern HPLC systems with autosamplers can analyze a large number of samples in a single run. |
| Sensitivity | Sensitivity to impurities can vary. It is generally good for detecting impurities that affect the crystalline structure of HMX. | Highly sensitive, capable of detecting and quantifying trace amounts of impurities. |
| Cost | The initial investment for a DSC instrument is generally lower than for an HPLC system. | Higher initial instrument cost, and ongoing costs for solvents, columns, and other consumables. |
Experimental Protocol: HMX Purity Assessment by DSC
This protocol outlines the key steps for assessing the purity of synthesized HMX using DSC.
1. Sample Preparation:
-
Accurately weigh 1-3 mg of the synthesized HMX sample into a standard aluminum DSC pan.
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
Hermetically seal the pan to prevent any loss of material during the analysis.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
2. Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) according to the manufacturer's instructions.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.
3. DSC Analysis:
-
Place the sealed sample pan and the reference pan into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected melting point of HMX (e.g., 30°C).
-
Heat the sample at a controlled rate, typically 10°C/min, up to a temperature that encompasses both the melting and decomposition events (e.g., 350°C).
-
Record the heat flow as a function of temperature.
4. Data Analysis:
-
Analyze the resulting DSC thermogram to determine the onset temperature of melting, the peak melting temperature, and the heat of fusion (ΔHfus).
-
The presence of impurities will typically cause a depression and broadening of the melting endotherm.
-
The purity of the HMX can be estimated using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
Experimental Workflow
Caption: Workflow for HMX purity assessment via DSC.
Interpreting DSC Results for HMX Purity
A typical DSC thermogram for high-purity HMX will show a sharp endothermic peak corresponding to its melting point, followed by a sharp exothermic peak representing its decomposition. For β-HMX, the stable polymorph at room temperature, the melting point is typically observed around 280°C. The presence of impurities, such as RDX (cyclotrimethylene-trinitramine) or solvent residues, will lead to a depression of the melting point and a broadening of the melting peak. The magnitude of this melting point depression can be correlated with the impurity concentration.
By comparing the melting characteristics of a synthesized HMX sample to that of a high-purity standard, a qualitative and semi-quantitative assessment of its purity can be made. For a more precise quantitative analysis, HPLC is often the preferred method due to its higher sensitivity and ability to identify and quantify specific impurities. However, DSC remains a valuable and rapid screening tool for assessing the overall purity and thermal stability of HMX.
A Comparative Guide to the Thermal Stability of HMX Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), a powerful high explosive, exists in four primary polymorphic forms: alpha (α), beta (β), gamma (γ), and delta (δ). The arrangement of molecules within the crystal lattice of each polymorph significantly influences its physical properties, most notably its thermal stability and sensitivity to initiation. Understanding these differences is paramount for the safe handling, storage, and application of HMX in various fields. This guide provides an objective comparison of the thermal stability of HMX polymorphs, supported by experimental data from peer-reviewed literature.
Comparative Thermal and Sensitivity Data
The thermal behavior and sensitivity to mechanical stimuli are critical parameters in assessing the stability of energetic materials. The following tables summarize key experimental data for the α, β, γ, and δ polymorphs of HMX.
Thermal Properties
The thermal stability of HMX polymorphs is primarily investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow associated with thermal transitions, such as phase changes and decomposition, while TGA tracks the mass loss of a sample as a function of temperature.
| Polymorph | Phase Transition | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) |
| α-HMX | α → δ (~216.23 K / -56.92 °C)[1] | ~275 | ~280 |
| β-HMX | β → δ (188.33 K / -84.82 °C - 191 °C)[1] | ~276 | 282 - 283 |
| γ-HMX | γ → β (transformation in hot water) | ~270 | ~275 |
| δ-HMX | - | ~278 | ~283 |
Note: Decomposition temperatures can vary depending on experimental conditions such as heating rate.
Sensitivity to Mechanical Stimuli
The sensitivity of HMX polymorphs to impact and friction is a crucial safety consideration. The β polymorph is generally considered the least sensitive and most stable form.[2][3]
| Polymorph | Impact Sensitivity (50% reaction level, cm) | Friction Sensitivity (N) |
| α-HMX | More sensitive than β-HMX | More sensitive than β-HMX |
| β-HMX | 31-32 | >360 |
| δ-HMX | 6-12 (More sensitive than β-HMX) | More sensitive than β-HMX |
Experimental Protocols
The data presented in this guide are derived from established analytical techniques for energetic materials. The following are detailed methodologies for the key experiments cited.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and decomposition characteristics of HMX polymorphs.
Methodology:
-
A small sample of the HMX polymorph (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is increased at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
Endothermic peaks indicate phase transitions (e.g., solid-solid or melting), while exothermic peaks indicate decomposition.
Thermogravimetric Analysis (TGA)
Objective: To measure the thermal stability and decomposition kinetics of HMX polymorphs by monitoring mass loss as a function of temperature.
Methodology:
-
A small, accurately weighed sample of the HMX polymorph (typically 1-10 mg) is placed in a tared TGA sample pan (e.g., alumina or platinum).
-
The sample is heated in a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve shows the temperature at which mass loss begins (onset of decomposition) and the temperature of maximum mass loss rate.
Impact Sensitivity Testing
Objective: To determine the sensitivity of HMX polymorphs to impact.
Methodology (BAM Fallhammer):
-
A small, specified amount of the HMX sample is placed on a steel anvil.
-
A drop weight of a specified mass is released from a known height, impacting the sample.
-
The test is repeated at various drop heights to determine the height at which there is a 50% probability of initiation (explosion or decomposition).
-
This 50% drop height is reported as the impact sensitivity. A higher value indicates lower sensitivity.
Friction Sensitivity Testing
Objective: To determine the sensitivity of HMX polymorphs to frictional stimuli.
Methodology (BAM Friction Apparatus):
-
A small amount of the HMX sample is placed on a porcelain plate.[3]
-
A porcelain pin is brought into contact with the sample with a specified load.[3]
-
The porcelain plate is then moved back and forth under the pin.[3]
-
The test is conducted with increasing loads until initiation (spark, flame, or explosion) is observed.[3]
-
The friction sensitivity is reported as the load at which initiation occurs. A higher value indicates lower sensitivity.
Logical Relationship of HMX Polymorph Stability
The following diagram illustrates the general relationship of thermal stability among the common HMX polymorphs, from the most stable to the least stable under ambient conditions.
Caption: Relative thermal stability of HMX polymorphs.
Conclusion
The polymorphic form of HMX has a profound impact on its thermal stability and sensitivity. The β-polymorph is the most stable and least sensitive of the common polymorphs, making it the preferred form for many applications. The δ-polymorph is the least stable at room temperature and is significantly more sensitive to impact and friction. The α and γ forms exhibit intermediate stability. A thorough understanding of the properties of each polymorph, as determined through standardized experimental protocols, is essential for the safe and effective use of HMX in research, development, and industrial applications.
References
A Comparative Guide to the Synthesis of the 1,3,5,7-Tetrazocane Ring System
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5,7-tetrazocane scaffold, an eight-membered heterocyclic ring containing four nitrogen atoms, is a core structure in high-energy materials, most notably the powerful explosive HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocane). While the synthesis of nitrated and acetylated derivatives is well-documented, methods for the direct preparation of the unsubstituted parent this compound are not well established in the scientific literature. This guide provides a comparative overview of the primary synthesis routes to access the this compound ring system, focusing on the well-characterized intermediate, 1,3,5,7-tetraacetyl-1,3,5,7-tetrazocane (TAT).
Comparison of Key Synthesis Methods for the this compound Ring Precursor (TAT)
The most prevalent pathway to the this compound core involves the transformation of hexamethylenetetramine (urotropine). This typically proceeds through the formation of 3,7-diacetyl-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DAPT), which is then converted to 1,3,5,7-tetraacetyl-1,3,5,7-tetrazocane (TAT). The subsequent nitrolysis of TAT is a common method to produce HMX.
| Method | Starting Material | Key Reagents | Intermediate | Product | Reported Yield | Reference |
| Acetylation of Hexamethylenetetramine | Hexamethylenetetramine | Acetic anhydride, Acetic acid | 3,7-diacetyl-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DAPT) | 1,3,5,7-tetraacetyl-1,3,5,7-tetrazocane (TAT) | ~89% for the second step | [1] |
Experimental Protocols
Synthesis of 1,3,5,7-tetraacetyl-1,3,5,7-tetrazocane (TAT) from Hexamethylenetetramine
This two-step procedure is a widely recognized method for constructing the this compound ring system.
Step 1: Synthesis of 3,7-diacetyl-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DAPT)
-
Reactants: Hexamethylenetetramine, Acetic anhydride.
-
Procedure: Hexamethylenetetramine is reacted with acetic anhydride. This reaction leads to the formation of DAPT. The precise conditions, such as temperature and reaction time, can be optimized to achieve a quantitative yield.[1]
Step 2: Synthesis of 1,3,5,7-tetraacetyl-1,3,5,7-tetrazocane (TAT)
-
Reactants: 3,7-diacetyl-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DAPT), Acetic anhydride, Acetic acid.
-
Procedure: DAPT, the product from the first step, is subjected to further acetylation using a mixture of acetic anhydride and acetic acid. This ring-opening and acetylation sequence yields 1,3,5,7-tetraacetyl-1,3,5,7-tetrazocane (TAT). A reported yield for this conversion is approximately 89%.[1]
Synthesis Pathway Visualization
The following diagrams illustrate the key synthetic transformations.
Caption: Synthesis of 1,3,5,7-tetraacetyl-1,3,5,7-tetrazocane (TAT).
Proposed Route to Unsubstituted this compound
Caption: Proposed deacetylation of TAT to the parent this compound.
Note: The experimental conditions for the deacetylation of TAT to the parent this compound have not been found in the reviewed literature and would require experimental investigation. Standard deacetylation methods, such as acid or base hydrolysis, could be explored as starting points for developing a viable protocol.
Conclusion
The synthesis of the this compound ring system is predominantly achieved through the formation of its N-acetylated derivative, 1,3,5,7-tetraacetyl-1,3,5,7-tetrazocane (TAT), starting from hexamethylenetetramine. This intermediate serves as a crucial precursor for the synthesis of high-energy materials like HMX. For researchers interested in the unsubstituted this compound, the deacetylation of TAT presents a logical, albeit underexplored, synthetic strategy. Further research is warranted to establish efficient and reliable methods for both the direct synthesis of the parent compound and the deprotection of its N-substituted derivatives.
References
Safety Operating Guide
Navigating the Disposal of 1,3,5,7-Tetrazocane: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of 1,3,5,7-Tetrazocane is critical for maintaining a safe laboratory environment. Due to the limited availability of specific disposal protocols for this compound, this guide synthesizes safety information from its well-studied derivative, 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX), and general principles for nitrogen-rich heterocyclic compounds to offer a comprehensive operational plan.
Essential Safety and Handling Precautions
Safe handling of this compound and related compounds requires stringent adherence to established safety protocols to minimize risks. This includes the use of appropriate personal protective equipment (PPE) and engineering controls.
| Precaution Category | Specific Recommendations | Source |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant and impervious clothing. | [1][2] |
| Engineering Controls | Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. | [1][2] |
| Handling Procedures | Avoid formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge. Do not expose to friction or shock. | [1][2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sources of ignition, and incompatible materials such as strong acids and bases. | [1][2][3] |
| Accidental Release Measures | In case of a spill, evacuate personnel to a safe area. Avoid dust formation and remove all sources of ignition. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. | [1][2] |
| First Aid | If inhaled, move the victim to fresh air. In case of skin contact, immediately remove contaminated clothing and wash the affected area. For eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water. Seek medical attention if symptoms persist. | [1][3] |
Generalized Disposal Workflow for this compound
The following workflow provides a logical, step-by-step approach for the disposal of small quantities of this compound in a laboratory setting. This is a generalized guide and must be adapted to comply with all applicable institutional and governmental regulations.
Caption: Generalized workflow for the proper disposal of this compound.
Understanding Decomposition
While specific decomposition data for this compound is scarce, studies on its derivative, HMX, show that its thermal decomposition yields gaseous products such as water (H₂O), nitrogen (N₂), and carbon dioxide (CO₂)[4][5]. The decomposition of HMX can be accelerated by the presence of certain metals[4][5]. This information suggests that the decomposition of the parent tetrazocane ring system can lead to the formation of simple, stable gases.
Regulatory Context
The disposal of nitrogen-rich heterocyclic compounds is governed by stringent regulations that require proper packaging, labeling, and adherence to local and national guidelines for hazardous waste[6]. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with all legal requirements. The cleaning process and disposal may generate hazardous industrial waste, which must be managed according to regulations such as those from the EPA in the United States or equivalent bodies in other countries[7][8].
By following these guidelines, researchers can handle and dispose of this compound in a manner that prioritizes safety and regulatory compliance, thereby building a culture of trust and responsibility in the laboratory.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. austinpowder.com [austinpowder.com]
- 4. Thermal Decomposition Mechanism of 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane Accelerated by Nano-Aluminum Hydride (AlH3): ReaxFF-Lg Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Decomposition Mechanism of 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane Accelerated by Nano-Aluminum Hydride (AlH3): ReaxFF-Lg Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shipmercury.com [shipmercury.com]
- 7. tetra-chem.com [tetra-chem.com]
- 8. tetra-chem.com [tetra-chem.com]
Essential Safety and Handling Guide for 1,3,5,7-Tetrazocane (Octogen/HMX)
This guide provides critical safety and logistical information for the handling and disposal of 1,3,5,7-Tetrazocane, also known as Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX or Octogen). This substance is a flammable solid and presents a significant explosion risk when exposed to friction, shock, or ignition sources.[1] Adherence to these protocols is essential for ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against accidental exposure and injury. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] In powder form, use in combination with respiratory protection. | Protects against splashes, dust, and aerosols that can cause eye irritation or injury. |
| Skin Protection | Chemical-resistant gloves (consult manufacturer's data for specific material compatibility and breakthrough times).[1] Flame-retardant and antistatic protective clothing. | Prevents skin contact, which may cause allergic reactions, and protects from fire hazards. |
| Respiratory Protection | For operations that may generate dust or aerosols, use a full-face respirator with appropriate particulate filters.[2] Ensure adequate ventilation, such as a local exhaust system.[1] | Minimizes inhalation of the substance, which can be harmful. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to mitigate risks. The following step-by-step plan outlines the procedures from preparation to disposal.
1. Pre-Handling Preparations:
-
Work Area Setup:
-
Ensure the work area is well-ventilated with a functioning local exhaust system.[1]
-
Designate a specific area for handling and clearly label it.
-
Remove all potential ignition sources, including open flames, sparks, and smoking materials.[1]
-
Use explosion-proof electrical equipment and lighting.[1]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[3]
-
-
Personnel Readiness:
-
All personnel must be trained on the specific hazards and handling procedures for this chemical.
-
Don all required PPE as specified in the table above.
-
2. Handling Procedures:
-
Use non-sparking tools.[1]
-
Avoid actions that can create friction or shock.[1]
-
Handle in a closed system whenever possible.[1]
-
Avoid the formation of dust and aerosols.[1]
-
If the material is spilled, do not dry sweep. Cover the spilled material with water.[1] Carefully collect the remainder and place it in a suitable, closed container for disposal.[1]
3. Storage:
-
Store in a fireproof, tightly closed container.[1]
-
Keep in a cool, well-ventilated place away from heat and ignition sources.[3][4]
-
Store separately from strong bases and strong acids.[1]
-
Ensure the storage area has no drain or sewer access.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste materials, including contaminated PPE and cleaning materials, should be collected in suitable, closed, and properly labeled containers.[1]
-
Adhered or collected material should be promptly disposed of.[1]
2. Disposal Procedure:
-
Disposal must be carried out in accordance with all applicable local, regional, national, and international regulations.[1][3]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
Do not wash the chemical down the sewer.[1]
-
Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste. The labels on the empty containers should be defaced before disposal.
Emergency Procedures
-
In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
In Case of Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[2]
-
In Case of Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Workflow for Handling and Disposal of this compound
Caption: Workflow for this compound Handling
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
